Astragalin Heptaacetate
Description
Structure
2D Structure
Properties
Molecular Formula |
C35H34O18 |
|---|---|
Molecular Weight |
742.6 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[5,7-diacetyloxy-2-(4-acetyloxyphenyl)-4-oxochromen-3-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C35H34O18/c1-15(36)44-14-27-31(48-19(5)40)33(49-20(6)41)34(50-21(7)42)35(52-27)53-32-29(43)28-25(47-18(4)39)12-24(46-17(3)38)13-26(28)51-30(32)22-8-10-23(11-9-22)45-16(2)37/h8-13,27,31,33-35H,14H2,1-7H3/t27-,31-,33+,34-,35+/m1/s1 |
InChI Key |
XNIDEUYQVRRKJJ-FZPNTLRJSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3)OC(=O)C)OC(=O)C)C4=CC=C(C=C4)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3)OC(=O)C)OC(=O)C)C4=CC=C(C=C4)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Synonyms |
astragalin heptaacetate |
Origin of Product |
United States |
Advanced Synthetic Strategies and Chemical Modifications of Astragalin Heptaacetate
Chemoenzymatic and Biocatalytic Approaches to Astragalin (B1665802) Heptaacetate Synthesis
The synthesis of astragalin, the direct precursor to astragalin heptaacetate, has been significantly advanced through chemoenzymatic and biocatalytic methods. These approaches leverage the high selectivity of enzymes to overcome challenges in traditional chemical synthesis, paving the way for efficient and scalable production. The initial step focuses on the biosynthesis of astragalin, which is subsequently acetylated to yield this compound.
Glycosylation is a critical step in the biosynthesis of astragalin (kaempferol 3-O-glucoside), involving the transfer of a glucose moiety to the aglycone kaempferol (B1673270). scispace.com This transformation is catalyzed by a class of enzymes known as glycosyltransferases (GTs), which utilize activated sugar donors. escholarship.org Specifically, UDP-dependent glycosyltransferases (UGTs) have been identified as highly effective biocatalysts for this purpose. scispace.comacs.org
Research has focused on screening various UGTs to find efficient candidates for astragalin synthesis. Among the most successful is a UGT from Arabidopsis thaliana, identified as AtUGT78D2, which demonstrates high efficiency in the specific glycosylation of kaempferol at the 3-O position to produce astragalin. acs.orgresearchgate.net The phosphonucleotidyl part of the UDP-glucose donor serves as both a recognition element for the enzyme and an excellent leaving group during the glycosylation reaction. jmb.or.kr The use of such regio- and stereoselective enzymes avoids the need for complex protection and deprotection steps that are characteristic of chemical synthesis. rsc.org
To produce astragalin on a larger scale, metabolic engineering of microbial hosts, particularly Escherichia coli, has been successfully implemented. mdpi.com This strategy involves creating recombinant strains capable of producing high titers of the target compound from simpler precursors. oup.com A cornerstone of this approach is the heterologous expression of the key enzyme, glycosyltransferase AtUGT78D2, within the microbial host. acs.orgresearchgate.netoup.com
To further boost production, strain engineering efforts have focused on enhancing the intracellular supply of the necessary sugar donor, UDP-glucose. acs.orgmdpi.com This is achieved by reconstructing an efficient UDP-glucose synthesis pathway through the introduction of additional enzymes such as sucrose (B13894) permease, sucrose phosphorylase, and uridylyltransferase. scispace.comacs.org By optimizing fermentation conditions and precursor feeding, these engineered strains can achieve significant yields of astragalin, which can then be isolated and chemically acetylated to form this compound.
| Engineered Strain / System | Key Enzymes Introduced | Precursor/Substrate | Maximal Astragalin Yield Reported | Reference |
|---|---|---|---|---|
| Recombinant E. coli | Glycosyltransferase (AtUGT78D2), UDP-glucose synthesis pathway | Naringenin | 1738.5 ± 24.8 mg/L | oup.com |
| Recombinant E. coli (BL21-II) | AtUGT78D2, Sucrose Permease, Sucrose Phosphorylase, Uridylyltransferase | Kaempferol | 3600 mg/L | acs.org |
| Recombinant E. coli | AtUGT78D2, Cellobiose phosphorolysis route | Kaempferol (with cellobiose) | 3031 mg/L | researchgate.net |
Utilization of UDP-dependent Glycosyltransferases
Semisynthetic Derivatization of this compound for Enhanced Biological Activity
Semisynthesis is a powerful strategy that starts with a complex natural product and modifies it chemically to create novel analogues with improved properties. researchgate.net This process can enhance pharmacological characteristics such as bioavailability, stability, or potency. researchgate.net this compound is itself a semisynthetic derivative of the naturally occurring astragalin, and its own structure can be further modified to explore structure-activity relationships. nih.gov
The conversion of astragalin to this compound is achieved through acetylation, a process that adds acetyl groups to the molecule's free hydroxyl groups. Conversely, targeted deacetylation offers a strategy to create a library of partially acetylated astragalin analogues.
Acetylation and deacetylation are fundamental reactions in chemistry, often catalyzed by enzymes known as histone acetyltransferases (HATs) and histone deacetylases (HDACs), respectively. frontiersin.orgepigentek.com While these are primarily studied in the context of epigenetics, the principles can be applied to small molecules. Chemical deacetylation can be achieved under controlled basic or acidic conditions to selectively remove acetyl groups. The reversal of such modifications can be rapid, allowing for dynamic control over the acetylation status of a molecule. harvard.edu By creating derivatives with varying degrees and patterns of acetylation, it may be possible to fine-tune the biological activity of this compound, potentially altering its interactions with cellular targets. frontiersin.org
The acetate (B1210297) groups on this compound are esters. Further derivatization through esterification and etherification can modulate the molecule's physicochemical properties.
Esterification: This involves reacting the remaining free hydroxyls (if any) or exchanging the existing acetate groups with other carboxylic acids. This can be accomplished using reagents like chlorodiphenylphosphine (B86185) and imidazole (B134444) in acetonitrile (B52724) to yield various esters. researchgate.net Such modifications can significantly alter lipophilicity and, consequently, cell membrane permeability and bioavailability.
Etherification: This process converts hydroxyl groups into ethers. Williamson etherification is a classic method, though modern techniques offer greater control. sioc-journal.cn Ether linkages are generally more stable to hydrolysis by cellular esterases than ester bonds. Therefore, converting some or all of the hydroxyl groups of astragalin to ethers instead of esters could produce analogues with increased metabolic stability. The ability to control the position of these substituents is crucial for understanding structure-property relationships. nih.gov
The glycosidic bond linking kaempferol to glucose is a key structural feature that can be targeted for modification to enhance biological activity. wikipedia.org A glycosidic bond is a type of ether bond that joins the carbohydrate to the aglycone. wikipedia.org
Strategies for modification include:
Glycosyl Exchange: It is possible to chemically activate and replace an existing glycosidic linkage with a different glycoside. nih.gov This could allow for the substitution of the glucose in astragalin with other sugars, potentially altering the molecule's specificity for biological targets.
Bond Type Modification: The natural O-glycosidic bond can be susceptible to enzymatic cleavage by glycoside hydrolases. wikipedia.org Replacing it with a more robust linkage, such as a C-glycosidic bond or a non-hydrolyzable triazole linkage, can significantly increase the in vivo stability of the compound. wikipedia.orgresearchgate.net
Further Glycosylation: Complex oligosaccharides can be built by extending the existing sugar moiety. Chemoenzymatic methods, which use a combination of chemical synthesis and enzymatic modification with glycosyltransferases, allow for the controlled addition of further sugar units to create more complex glycan structures. nih.gov
These advanced synthetic and derivatization strategies provide a versatile toolkit for the creation and optimization of this compound and related compounds, facilitating the exploration of their full therapeutic potential.
Esterification and Etherification Strategies
Development of Novel Synthetic Pathways for this compound Analogs
The development of novel synthetic pathways for analogs of this compound is a critical area of research, driven by the need to explore structure-activity relationships (SAR) and enhance the therapeutic potential of the parent molecule. researchgate.net While astragalin itself is a naturally occurring flavonoid glycoside, its peracetylated form, this compound, serves as a key intermediate for creating a diverse range of derivatives. nih.gov Structural optimization is considered a viable strategy to improve chemical accessibility and create more potent drug candidates. nih.gov
Synthetic efforts often begin with the aglycone, kaempferol, or astragalin itself, followed by modifications to the flavonoid skeleton or the glycosidic moiety. researchgate.netnih.gov The synthesis of analogs allows for detailed biological evaluations, as demonstrated in the development of derivatives for other kaempferol glycosides to study their inhibitory activities. researchgate.net One approach involves the creation of a protected form of kaempferol where all four hydroxy groups are differentiated, enabling regioselective modifications. researchgate.net
Modern synthetic chemistry offers robust methods for creating stereo-defined N-alkenyl derivatives from easily accessible starting materials, a strategy that could be adapted to produce novel flavonoid analogs. uochb.cz The goal of these synthetic endeavors is often to produce a library of related compounds for screening against various biological targets. For instance, analogs of other complex natural products have been synthesized on a gram scale to demonstrate the robustness of a new synthetic method and to provide sufficient material for biological testing. uochb.cz The synthesis of such analogs is crucial for identifying compounds with improved properties, such as enhanced activity against specific cancer cell lines. plos.org
The table below summarizes key strategies and objectives in the synthesis of flavonoid analogs, which are applicable to the development of derivatives from this compound.
| Strategy/Objective | Description | Relevant Findings |
| Structure-Activity Relationship (SAR) Studies | Synthesis of a series of related compounds to determine which structural features are essential for biological activity. | Enables the rational design of more potent and effective derivatives. researchgate.net |
| Regioselective Modification | Chemical alteration of a specific position on the flavonoid or sugar moiety. | Achieved by using protecting groups to differentiate reactive hydroxyl groups on the kaempferol backbone. researchgate.net |
| Late-Stage Functionalization | Introducing chemical modifications in the final steps of a synthesis. | A Pd-catalyzed method has been shown to be effective for the late-stage modification of natural products linked to glycals. sathibhu.org |
| Structural Optimization | Modifying the lead compound (astragalin) to improve its pharmacological profile. | Aims to ameliorate chemical accessibility and synthesize more effective analogues. nih.gov |
Stereochemical Control in this compound Synthesis
Stereochemical control is paramount in the synthesis of flavonoid glycosides like astragalin and its derivatives, as the stereochemistry of the glycosidic bond significantly influences biological activity. mdpi.comrsc.org The synthesis of astragalin involves the formation of a β-glycosidic linkage between kaempferol and glucose, a process that requires precise stereoselective methods to avoid the formation of undesired α-anomers. mdpi.comnih.gov
Several advanced strategies have been developed to achieve high enantiomeric purity in flavonoid synthesis. nih.gov These methodologies include:
Catalytic Systems : Organometallic catalysts, such as those based on palladium (II), have been employed to promote the stereoselective synthesis of flavonoids. mdpi.com For instance, a Pd-catalyzed method has been successfully used for the stereoselective synthesis of chromone (B188151) C-glycosides, demonstrating the power of this approach in controlling stereochemistry. sathibhu.org
Chiral Auxiliaries : The use of chiral auxiliaries is a well-established method to introduce chirality and guide the stereochemical outcome of a reaction. mdpi.com For example, (S,S)-(+)-pseudoephedrine has been used as a chiral auxiliary in asymmetric aldol (B89426) reactions to synthesize chiral isoflavanones. mdpi.com
Enzymatic and Biocatalytic Approaches : Biocatalysis, utilizing enzymes like glycosyltransferases, offers a highly specific method for glycosylation. sioc-journal.cn UDP-dependent glycosyltransferases (UGTs) can be used as biocatalysts for the specific glycosylation of kaempferol at the 3-O-position to produce astragalin with the correct stereochemistry. nih.gov
The table below outlines some modern stereoselective synthesis approaches relevant to flavonoid glycosides.
| Method | Description | Key Advantage |
| Organometallic Catalysis | Utilizes metal complexes (e.g., Palladium) to catalyze stereoselective bond formation. mdpi.com | High efficiency and selectivity under mild reaction conditions. sathibhu.org |
| Chiral Pool Methodology | Employs naturally occurring chiral molecules (e.g., carbohydrates) as starting materials or synthons. mdpi.comnih.gov | The intrinsic chirality of the starting material guides the synthesis of the target molecule with high precision. nih.gov |
| Biocatalysis | Uses enzymes (e.g., UGTs, lipases) to perform highly specific chemical transformations. nih.govsioc-journal.cn | High regio- and stereoselectivity, often under environmentally friendly conditions. nih.govosti.gov |
| Asymmetric Dihydroxylation | A chemical reaction that converts an alkene into a vicinal diol with a specific stereochemistry. | A key strategy explored for the stereoselective synthesis of various flavonoids. mdpi.comnih.gov |
Purity Assessment and Isolation Techniques in Synthetic Processes
Following the synthesis of this compound or its analogs, rigorous purification and characterization are essential to ensure the identity and purity of the final product. A multi-step approach combining various chromatographic and spectroscopic techniques is typically employed. researchgate.net
Isolation and Purification: The primary methods for isolating and purifying acetylated flavonoids from a reaction mixture are based on chromatography. osti.govmdpi.com
Column Chromatography : Silica (B1680970) gel or C-18 reversed-phase materials are commonly used as the stationary phase for the initial purification of crude reaction products. brieflands.comresearchgate.net
Preparative High-Performance Liquid Chromatography (HPLC) : For obtaining highly pure compounds, preparative HPLC is the method of choice. researchgate.net This technique allows for the separation of the target compound from unreacted starting materials and byproducts with high resolution. osti.gov A semi-preparative reversed-phase C18 column is often used for the purification of acetylated flavonoids. mdpi.com
Recrystallization : After chromatographic purification, recrystallization can be used to obtain the final product in a crystalline form, which further enhances its purity. mdpi.com
Purity Assessment and Structural Confirmation: Once isolated, the purity of the compound is assessed, and its chemical structure is unequivocally confirmed.
Analytical HPLC : High-performance liquid chromatography is the standard for determining the purity of the final compound. researchgate.netnih.gov Purity is typically judged by the presence of a single peak in the chromatogram.
Spectroscopic Methods : A combination of spectroscopic techniques is used to confirm the chemical structure. researchgate.nete3s-conferences.org
Nuclear Magnetic Resonance (NMR) : 1H-NMR and 13C-NMR spectroscopy are indispensable for elucidating the precise structure, including the position of acetate groups and the configuration of the glycosidic bond. brieflands.commdpi.come3s-conferences.org
Mass Spectrometry (MS) : Provides information on the molecular weight of the compound, confirming that the desired synthesis has occurred. brieflands.com
UV-Vis Spectroscopy : Used to confirm the flavonoid backbone structure by observing characteristic absorption bands. researchgate.nete3s-conferences.org
Infrared (IR) Spectroscopy : Helps to identify the functional groups present in the molecule, such as carbonyls from the acetate groups and the flavonoid core. brieflands.com
The following table summarizes the analytical techniques used in the isolation and characterization process.
| Technique | Purpose | Details |
| Preparative HPLC | Isolation & Purification | Used with C18 columns to separate the target compound from the reaction mixture. osti.govresearchgate.net |
| Column Chromatography | Initial Purification | Employs stationary phases like silica gel to perform a bulk separation of the crude product. researchgate.netbrieflands.com |
| Analytical HPLC | Purity Assessment | Confirms the purity of the isolated flavonoid, often aiming for >99% purity. nih.gov |
| NMR Spectroscopy (1H, 13C) | Structural Elucidation | Determines the exact arrangement of atoms and confirms the location of acetyl groups and the sugar moiety. mdpi.come3s-conferences.org |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | Verifies the molecular mass of the synthesized compound. brieflands.com |
| UV-Vis & IR Spectroscopy | Functional Group & Backbone ID | Confirms the presence of the flavonoid chromophore and key functional groups. e3s-conferences.org |
Mechanistic Elucidation of Astragalin Heptaacetate S Biological Activities
Modulation of Cellular Signaling Pathways by Astragalin (B1665802) Heptaacetate
Astragalin heptaacetate has been shown to interact with and modulate several key signaling cascades within the cell. nih.govresearchgate.net Its influence on these pathways underpins its observed anti-inflammatory, antioxidant, and pro-apoptotic activities in various experimental models. researchgate.net
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. frontiersin.org In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. frontiersin.org Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes. frontiersin.orgnih.gov
This compound has been demonstrated to suppress the activation of the NF-κB pathway. nih.govnih.gov It achieves this by inhibiting the degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB. nih.govoncotarget.com This inhibitory action has been observed in various cell types, including human colon cancer cells and non-small cell lung cancer cells. nih.govnih.gov For instance, in TNF-α-stimulated HCT116 colon cancer cells, astragalin treatment time-dependently abolished the enhanced nuclear translocation of NF-κB p65. nih.gov This suppression of NF-κB activity contributes to the anti-inflammatory and anti-proliferative effects of this compound. nih.govresearchgate.net
Table 1: Effect of this compound on NF-κB Pathway Components
| Cell Line | Stimulus | Key Protein Modulated | Observed Effect | Reference |
| HCT116 (Colon Cancer) | TNF-α | NF-κB p65 | Decreased nuclear translocation | nih.gov |
| A549 (Lung Cancer) | LPS | IκBα | Suppressed degradation | nih.gov |
| A549 (Lung Cancer) | LPS | NF-κB | Suppressed nuclear translocation | nih.gov |
| H1299 (Lung Cancer) | - | p-IKK-β, p-IκBα | Decreased phosphorylation | nih.gov |
The Mitogen-Activated Protein Kinase (MAPK) pathways are a group of signaling cascades that respond to a wide array of extracellular stimuli to regulate processes like cell proliferation, differentiation, and apoptosis. emjreviews.com The three major, well-characterized MAPK families in mammalian cells are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases/stress-activated protein kinases (JNK/SAPKs), and the p38 MAPKs. thermofisher.com
Research indicates that this compound can modulate MAPK signaling, although the effects can be cell-type and context-dependent. nih.govnih.gov In human leukemia cells, the cell death induced by this compound was amplified by the inhibition of the ERK1/2 and JNK/SAPK signaling pathways. nih.gov Conversely, in studies with astragalin (the parent compound of this compound), it was found to suppress the H₂O₂-induced phosphorylation of p38 MAPK and JNK in human bronchial epithelial cells, while enhancing the activation of ERK. nih.gov This suggests a complex interplay where this compound may selectively inhibit pro-inflammatory and pro-apoptotic MAPK pathways while promoting pro-survival signals in certain contexts. nih.gov
Table 2: Modulation of MAPK Cascades by this compound and its Parent Compound
| Compound | Cell Line | Stimulus | MAPK Pathway | Observed Effect | Reference |
| This compound | Human Leukemia Cells | - | ERK1/2, JNK/SAPK | Inhibition amplified cell death | nih.gov |
| Astragalin | BEAS-2B (Bronchial Epithelial) | H₂O₂ | p38 MAPK, JNK | Suppressed phosphorylation | nih.gov |
| Astragalin | BEAS-2B (Bronchial Epithelial) | H₂O₂ | ERK, Akt | Enhanced activation | nih.gov |
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling network that governs cell growth, proliferation, and survival. yuntsg.com Dysregulation of this pathway is a frequent event in cancer. yuntsg.com
This compound has been shown to intervene in the PI3K/Akt/mTOR pathway. oncotarget.com Studies on its parent compound, astragalin, reveal that it can inhibit the phosphorylation of Akt, a central kinase in this pathway. nih.govoncotarget.com This inhibition of Akt phosphorylation prevents the subsequent phosphorylation and degradation of IκBα, leading to the suppression of NF-κB activity and promoting apoptosis in non-small cell lung cancer cells. oncotarget.com Furthermore, in models of Alzheimer's disease, astragalin was found to down-regulate the phosphorylation of PI3K, Akt, and mTOR, which in turn stimulated autophagy, a cellular process for degrading and recycling cellular components. nih.govnih.gov
Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. It is tightly regulated by a balance between pro-apoptotic proteins (e.g., Bax, Bak) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL). oncotarget.com The activation of caspases, a family of proteases, is a hallmark of apoptosis. nih.gov
This compound has been shown to induce caspase-dependent cell death. nih.gov Its pro-apoptotic activity is associated with the release of cytochrome c from the mitochondria into the cytosol. nih.gov This release is often triggered by an increased ratio of pro-apoptotic to anti-apoptotic proteins. Overexpression of the anti-apoptotic protein Bcl-xL has been found to suppress cell death induced by this compound. nih.gov
Studies on the parent compound, astragalin, further elucidate these mechanisms. In non-small cell lung cancer cells, astragalin treatment led to an increased Bax/Bcl-2 ratio, activation of caspase-9 and caspase-3, and subsequent cleavage of PARP, a substrate of activated caspases. nih.govoncotarget.com Similarly, in another study on lung cancer cells, astragalin increased the expression of caspases-3 and -9, Bax, Bak, and cytochrome c, while decreasing the expression of Bcl-2 and Bcl-xL. cellmolbiol.org
Table 3: Impact of this compound and its Parent Compound on Apoptotic Proteins
| Compound | Cell Line | Pro-Apoptotic Proteins | Anti-Apoptotic Proteins | Key Caspases | Other Factors | Reference |
| This compound | Human Leukemia Cells | - | Bcl-xL (overexpression suppressed cell death) | Caspase-4 (partially involved) | Cytochrome c release | nih.gov |
| Astragalin | A549, H1299 (Lung Cancer) | Bax, Bad (Increased) | Bcl-2, Bcl-xL (Decreased) | Caspase-9, Caspase-3 (Activated) | Increased Bax:Bcl-2 ratio | nih.govoncotarget.com |
| Astragalin | A549 (Lung Cancer) | Bax, Bak (Increased) | Bcl-2, Bcl-xL (Decreased) | Caspase-3, Caspase-9 (Increased) | Cytochrome c release | cellmolbiol.org |
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway is the primary regulator of cellular defense against oxidative stress. researchgate.net Under normal conditions, Nrf2 is kept inactive in the cytoplasm. In response to oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, initiating the transcription of a wide array of antioxidant and cytoprotective genes. researchgate.net
Research on astragalin, the parent compound of this compound, has demonstrated its ability to activate the Nrf2/ARE pathway. nih.govnih.gov In a rat model of cerebral ischemia-reperfusion injury, astragalin treatment significantly increased the nuclear expression of Nrf2 and the protein expression of heme oxygenase-1 (HO-1), a key downstream target of Nrf2. nih.gov This activation of the Nrf2 pathway enhanced the antioxidant capacity of the brain tissue. nih.gov Similarly, in other models, astragalin has been shown to promote the activity of HO-1 and activate the Nrf2/HO-1 pathway, contributing to its anti-inflammatory and antioxidant effects. mdpi.com
Toll-like receptor 4 (TLR4) is a key pattern recognition receptor that plays a crucial role in the innate immune response by recognizing lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. nih.gov Activation of TLR4 triggers downstream signaling cascades, including the NF-κB and MAPK pathways, leading to the production of inflammatory mediators. nih.gov
Astragalin, the precursor to this compound, has been shown to modulate TLR4 signaling. nih.gov In human bronchial epithelial cells, astragalin suppressed the cellular induction of TLR4 that was enhanced by LPS. nih.gov This inhibition of TLR4 signaling contributed to the suppression of eotaxin-1 induction, an important chemokine involved in allergic airway inflammation. nih.gov The study suggested that astragalin may ameliorate endotoxin-induced oxidative stress and inflammation by disrupting the TLR4-PKCβ2-NADPH oxidase signaling pathway. nih.gov
Nrf2/ARE Pathway Activation
Investigation of Molecular Targets and Ligand-Receptor Interactions
This compound's therapeutic potential stems from its ability to modulate the function of key biological molecules. nih.gov This includes direct inhibition or activation of enzymes, binding to specific cellular receptors, disrupting protein-protein interactions, and modulating the activity of transcription factors that regulate gene expression. nih.govnumberanalytics.com
This compound has been shown to influence the activity of several enzymes implicated in inflammation and tissue degradation. Notably, its precursor, astragalin, has demonstrated inhibitory effects on enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govresearchgate.net The overexpression of COX-2 leads to an increased production of prostaglandin (B15479496) E2 (PGE2), a key mediator of inflammation. medsci.org By inhibiting COX-2, astragalin and its derivatives can effectively reduce PGE2 levels. nih.govscispace.comnih.gov
Furthermore, astragalin has been found to suppress the expression of matrix metalloproteinases (MMPs), including MMP-1, MMP-3, and MMP-13. researchgate.net These enzymes are responsible for the breakdown of extracellular matrix components, and their inhibition can prevent tissue damage associated with inflammatory conditions. researchgate.net The inhibitory actions on these enzymes contribute significantly to the anti-inflammatory properties of astragalin and its derivatives.
Table 1: Enzyme Modulation by Astragalin (Precursor to this compound)
| Enzyme | Effect | Associated Biological Process | Reference |
|---|---|---|---|
| iNOS (inducible Nitric Oxide Synthase) | Inhibition | Inflammation | nih.govresearchgate.net |
| COX-2 (Cyclooxygenase-2) | Inhibition | Inflammation, Pain | nih.govresearchgate.net |
| PGE2 (Prostaglandin E2) | Reduced Production | Inflammation, Pain | nih.govscispace.com |
| MMPs (Matrix Metalloproteinases) | Inhibition | Tissue Remodeling, Inflammation | researchgate.net |
Recent studies have highlighted the interaction of astragalin with the purinergic P2X4 receptor, an ATP-gated ion channel. nih.gov Upregulation of the P2X4 receptor is associated with neuropathic pain. nih.gov Research has shown that astragalin can decrease the expression and function of the P2X4 receptor. nih.gov Molecular docking studies have indicated a favorable binding energy between astragalin and the P2X4 receptor, suggesting a direct interaction. nih.gov This interaction is believed to contribute to the compound's analgesic effects by modulating neuronal signaling. nih.gov
The ability of small molecules to disrupt protein-protein interactions (PPIs) is a promising strategy in drug discovery. nih.govlifechemicals.comdepixus.com These interactions are fundamental to most cellular processes, and their dysregulation is often implicated in disease. arxiv.org While specific studies on this compound's direct disruption of PPIs are emerging, the modulation of signaling pathways often involves altering the formation of protein complexes. For instance, the inhibition of transcription factor activation can be a consequence of disrupting the interaction between the transcription factor and its upstream regulators.
This compound and its parent compound, astragalin, have been shown to modulate the activity of several key transcription factors involved in inflammation and cell growth. nih.govresearchgate.net One of the most significant targets is Nuclear Factor-kappa B (NF-κB), a master regulator of the inflammatory response. gutnliver.org Astragalin has been observed to inhibit the activation of NF-κB, thereby suppressing the expression of pro-inflammatory genes. gutnliver.orgresearchgate.net
Furthermore, astragalin can influence the signaling of Tumor Necrosis Factor-alpha (TNF-α) and Transforming Growth Factor-beta 1 (TGF-β1), two critical cytokines that regulate a wide range of cellular processes including inflammation, immunity, and cell proliferation. nih.govresearchgate.netscispace.comxiahepublishing.com The compound also affects the Activator Protein-1 (AP-1) signaling pathway by suppressing the activation of c-Jun, a key component of the AP-1 transcription factor complex. researchgate.net This modulation of transcription factors is a central mechanism behind the anti-inflammatory and potential anti-cancer effects of astragalin derivatives. researchgate.net
Protein-Protein Interaction Disruptions
Cellular Effects and Phenotypic Responses in In Vitro Models
The molecular interactions of this compound translate into observable effects at the cellular level. Studies using various cell lines have provided valuable insights into the compound's anti-inflammatory and other biological activities.
In vitro studies have consistently demonstrated the anti-inflammatory effects of astragalin and its derivatives in various cell models.
RAW 264.7 Macrophages: In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, astragalin has been shown to inhibit the production of nitric oxide (NO), PGE2, and pro-inflammatory cytokines such as TNF-α and Interleukin-6 (IL-6). scispace.comgutnliver.orgmdpi.com This is achieved, in part, by suppressing the expression of iNOS and COX-2. nih.gov
A549 and H1299 Lung Cancer Cells: In the context of lung cancer cells, astragalin has been found to inhibit TNF-α-induced NF-κB activation. researchgate.netnih.gov This not only points to its anti-inflammatory potential within the tumor microenvironment but also its ability to sensitize cancer cells to apoptosis. researchgate.net
MH7A Rheumatoid Arthritis Synovial Fibroblasts: In TNF-α-induced MH7A cells, a model for rheumatoid arthritis, astragalin has been shown to inhibit the expression of MMP-1, MMP-3, and MMP-13 in a dose-dependent manner. researchgate.netresearchgate.net This effect is associated with the suppression of the p38 and JNK signaling pathways, as well as the activation of c-Jun/AP-1. researchgate.net
Table 2: In Vitro Cellular Effects of Astragalin and its Derivatives
| Cell Line | Model System | Observed Effects of Astragalin/Astragalin Heptaacetate | Reference |
|---|---|---|---|
| RAW 264.7 | LPS-induced Inflammation | Inhibition of NO, PGE2, TNF-α, and IL-6 production. | scispace.comgutnliver.orgmdpi.com |
| A549 | Lung Cancer/Inflammation | Inhibition of TNF-α-induced NF-κB activation. | researchgate.netnih.gov |
| H1299 | Lung Cancer/Inflammation | Inhibition of TNF-α-induced NF-κB activation. | researchgate.netnih.gov |
| MH7A | Rheumatoid Arthritis | Inhibition of MMP-1, MMP-3, and MMP-13 expression; Suppression of p38, JNK, and c-Jun/AP-1 activation. | researchgate.netresearchgate.net |
Antioxidant Cellular Responses and Redox Homeostasis Regulation (e.g., ROS generation)
This compound has been shown to influence cellular redox homeostasis, primarily through its impact on reactive oxygen species (ROS) generation. In human leukemia HL-60 cells, the induction of apoptosis by this compound is associated with the intracellular generation of ROS. scispace.comnih.gov This process is a key part of the compound's mechanism of action in these cells. scispace.comnih.gov The pro-apoptotic effects of this compound can be completely nullified by the free-radical scavenger N-acetyl-l-cysteine, highlighting the critical role of ROS in its cytotoxic activity. nih.gov
Studies on the parent compound, astragalin, further support the role of this flavonoid family in modulating oxidative stress. Astragalin has been observed to suppress endotoxin-induced oxidative stress, which can otherwise lead to cellular damage. ijsit.com It has also been shown to reduce ROS levels and inhibit lipid peroxidation in models of neurodegeneration. ijsit.com In human airway epithelial cells, astragalin was found to suppress LPS-induced ROS production in a dose-dependent manner, indicating a direct influence on cellular oxidant formation. nih.gov While balanced ROS levels are crucial for normal physiological processes, an imbalance can lead to pathological stress, and compounds like this compound appear to modulate this delicate equilibrium. researchgate.net
Antiproliferative and Pro-apoptotic Effects in Cell Lines (e.g., HL-60, HepG2, HCT116, A549, H1299, HaCaT, A375P, SK-MEL-2)
This compound has demonstrated notable antiproliferative and pro-apoptotic effects across a variety of cancer cell lines.
In human leukemia (HL-60) cells, this compound induces apoptosis, a form of programmed cell death. scispace.comnih.gov This process is dependent on caspases, a family of protease enzymes essential for apoptosis. nih.gov The mechanism involves the release of cytochrome c from the mitochondria into the cytosol, an event that triggers the apoptotic cascade. nih.govnih.gov Key proteins involved in this process include the activation of Bax (a pro-apoptotic protein) and caspases-3 and -7. scispace.comnih.gov Furthermore, the MAPK signaling pathway is activated during this process. nih.gov
The parent compound, astragalin, has also been extensively studied for its anticancer properties in various cell lines, providing context for the activity of its heptaacetate derivative.
Leukemia (HL-60): this compound induces apoptosis. nih.gov
Hepatocellular Carcinoma (HepG2): Astragalin has been shown to inhibit proliferation in HepG2 cells. ijsit.com
Colon Cancer (HCT116): Studies on astragalin have shown that it can significantly inhibit the proliferation of HCT116 cells. nih.govnih.gov This is achieved by inducing apoptosis through the modulation of proteins like Bax, Bcl-2, and caspases, as well as causing cell cycle arrest. nih.govresearchgate.net
Lung Cancer (A549 and H1299): In A549 and H1299 lung cancer cells, astragalin has been found to inhibit TNF-α-induced activation of NF-κB, a key transcription factor involved in cell survival. nih.govwiley.com Astragalin-induced cell death in these cells is associated with an increased Bax/Bcl-2 ratio and enhanced cleavage of caspases-3 and -9. nih.govresearchgate.net
Skin Cancer (HaCaT, A375P, and SK-MEL-2): Astragalin has shown the ability to inhibit proliferation in these skin cancer cell lines. nih.govijsit.com Specifically, it exerted strong cytotoxic effects in A375P and SK-MEL-2 melanoma cells in a concentration-dependent manner by inducing apoptosis. ijsit.com
The following table summarizes the observed antiproliferative and pro-apoptotic effects of astragalin and its heptaacetate derivative in various cell lines.
| Cell Line | Cancer Type | Compound | Observed Effects | Key Molecular Targets/Pathways |
| HL-60 | Leukemia | This compound | Induces apoptosis | Caspase-dependent, Cytochrome c release, Bax activation, Caspase-3/-7 activation, p38MAPK activation, ROS generation scispace.comnih.govnih.gov |
| HepG2 | Hepatocellular Carcinoma | Astragalin | Inhibits proliferation | Hexokinase 2 inhibition, miR-125b upregulation nih.govijsit.com |
| HCT116 | Colon Cancer | Astragalin | Inhibits proliferation and migration, induces apoptosis, cell cycle arrest | Modulation of Bax, Bcl-2, p53, Caspases, Cyclins, CDKs; Inhibition of NF-κB pathway nih.govnih.govresearchgate.net |
| A549 | Lung Cancer | Astragalin | Inhibits TNF-α-induced NF-κB activation, induces apoptosis | Increased Bax:Bcl-2 ratio, Caspase-3/-9 cleavage, PARP cleavage, blockage of PI3K/Akt and MAPK/ERK signaling nih.govwiley.comresearchgate.net |
| H1299 | Lung Cancer | Astragalin | Inhibits TNF-α-induced NF-κB activation, induces apoptosis | Increased Bax:Bcl-2 ratio, Caspase-3/-9 cleavage, PARP cleavage, blockage of PI3K/Akt and MAPK/ERK signaling nih.govwiley.comresearchgate.net |
| HaCaT | Skin Cancer | Astragalin | Inhibits proliferation | nih.govijsit.com |
| A375P | Melanoma | Astragalin | Cytotoxic effects, induces apoptosis | Activation of Bax and caspase-3/-9, PARP cleavage, downregulation of cyclin D1 and Mcl-1, inhibition of SOX10 signaling ijsit.com |
| SK-MEL-2 | Melanoma | Astragalin | Cytotoxic effects, induces apoptosis | Activation of Bax and caspase-3/-9, PARP cleavage, downregulation of cyclin D1 and Mcl-1, inhibition of SOX10 signaling ijsit.com |
Immunomodulatory Activities in Immune Cell Cultures (e.g., macrophages, mastitis models)
Research on astragalin, the parent compound of this compound, has revealed significant immunomodulatory activities in various immune cell models. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, astragalin has been shown to inhibit the production of nitric oxide and downregulate the expression of pro-inflammatory cytokines such as IL-6. scispace.com Furthermore, it has been observed to suppress the LPS-induced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in J774A.1 mouse macrophages. ebi.ac.uk This anti-inflammatory effect is mediated, at least in part, by inhibiting the activation of the NF-κB signaling pathway. ebi.ac.uk
In a murine model of mastitis, astragalin demonstrated the ability to mitigate inflammation by reducing the activity of myeloperoxidase and the expression of pro-inflammatory cytokines including IL-1β, IL-6, and TNF-α. scispace.comwiley.com This protective effect is also linked to the inhibition of the LPS-induced activation of NF-κB. scispace.comwiley.com These findings highlight the potential of the astragalin scaffold to modulate inflammatory responses in immune cells.
Neuroprotective Mechanisms in Neuronal Cell Models (e.g., against 6-hydroxydopamine-stimulated neurotoxicity)
While direct studies on this compound's neuroprotective effects are limited, research on its parent compound, astragalin, and a related compound, astragaloside (B48827) IV, provides insight into potential mechanisms.
Astragalin has been reported to suppress neurotoxicity induced by 6-hydroxydopamine (6-OHDA), a neurotoxin commonly used to model Parkinson's disease in cellular and animal studies. scispace.comijsit.com The protective mechanism involves the modulation of apoptosis-related pathways and the alleviation of oxidative stress. scispace.comijsit.com Specifically, in a Caenorhabditis elegans model, astragalin was found to reduce ROS levels, inhibit lipid peroxidation, and increase the activities of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx). ijsit.com
Furthermore, astragaloside IV, another compound from Astragalus membranaceus, has demonstrated neuroprotective effects against 6-OHDA-induced degeneration of dopaminergic neurons in primary nigral cell cultures. nih.gov It was shown to significantly attenuate the loss of these neurons and promote neurite outgrowth. nih.gov In SH-SY5Y cells, a human neuroblastoma cell line, astragaloside IV protected against 6-OHDA-induced damage by reducing inflammation, oxidative stress, and apoptosis. nih.gov This effect was mediated through the activation of the JAK2/STAT3 signaling pathway. nih.gov
These findings suggest that compounds with a similar structural backbone to this compound can exert neuroprotective effects by counteracting oxidative stress and inflammation in neuronal cells.
Cardioprotective Mechanisms in Cardiomyocyte Models
Studies have indicated that astragalin, the parent compound of this compound, possesses cardioprotective properties. nih.govwiley.com In a rat model of acute myocardial ischemia/reperfusion (I/R) injury, astragalin was found to be effective by diminishing intracellular oxidative stress and apoptosis. ijsit.com The mechanism of action involved a decrease in the expression of malondialdehyde (MDA), TNF-α, IL-6, ROS, and the pro-apoptotic protein Bax, along with an increased ratio of glutathione to glutathione disulfide (GSH/GSSG). ijsit.com These findings suggest that astragalin can protect cardiomyocytes from the damage induced by I/R.
Anti-diabetic Effects in Cellular Models of Insulin Resistance (e.g., Müller cells)
The potential anti-diabetic effects of the astragalin scaffold have been investigated in cellular models relevant to diabetic complications. Diabetic retinopathy is a major cause of vision loss in individuals with diabetes, and vascular endothelial growth factor (VEGF), primarily produced by Müller cells in the retina, plays a crucial role in its development. nih.gov
In a study using cultured rat Müller cells, astragalin was shown to counteract the effects of high glucose. ebi.ac.uknih.gov It was demonstrated that astragalin decreased the overexpression of VEGF in these cells, suggesting a potential mechanism for preventing or treating diabetic retinopathy. ebi.ac.uknih.gov This indicates that astragalin can alleviate the cellular stress caused by high glucose concentrations. nih.gov
Antiviral and Antimicrobial Activities in Cellular Systems
Astragalin and its derivatives have been explored for their potential antiviral and antimicrobial properties. The semi-synthetic derivative, this compound, has shown better activity against the epimastigote forms of Trypanosoma cruzi, the parasite that causes Chagas disease, compared to the natural astragalin. dokumen.pub The increased hydrophobicity of this compound due to the acetylation of hydroxyl groups is thought to contribute to its enhanced activity. dokumen.pub
In addition to its anti-parasitic potential, the parent compound astragalin has been recognized for its broader antimicrobial activities. semanticscholar.org These activities contribute to its profile as a bioactive natural flavonoid with a range of potential therapeutic applications. semanticscholar.org
Anti-migration and Anti-invasion Effects in Cancer Cell Lines
While research specifically detailing the anti-migration and anti-invasion effects of this compound in human colon cancer HCT116 cells is limited, studies on its parent compound, astragalin, provide significant insights. Astragalin has been shown to markedly inhibit the migration and invasion of HCT116 cells. nih.govnih.govresearchgate.netjapsonline.com This inhibition is associated with the downregulation of matrix metalloproteinases (MMP-2 and MMP-9), which are crucial enzymes in the degradation of the extracellular matrix, a key step in cancer cell invasion. nih.govnih.gov In vitro assays, such as the wound healing and transwell assays, have demonstrated that astragalin significantly impedes the migratory capabilities of HCT116 cells. nih.govresearchgate.net
Furthermore, studies have indicated that astragalin can suppress the proliferation and induce apoptosis in HCT116 cells. nih.govnih.govfrontiersin.org This is achieved through the modulation of various proteins involved in the cell cycle and apoptosis, including an increase in the expression of pro-apoptotic proteins like Bax and p53, and a decrease in the anti-apoptotic protein Bcl-2. nih.govfrontiersin.org Astragalin also induces cell cycle arrest at the G0/G1 phase. nih.govfrontiersin.org
In a study focused directly on This compound , the compound was found to induce caspase-dependent cell death in human leukemia HL-60 cells. This process was associated with the release of cytochrome c from the mitochondria and was suppressed by the overexpression of the anti-apoptotic protein Bcl-xL. nih.gov
| Compound | Cell Line | Effect | Key Findings | Citations |
|---|---|---|---|---|
| Astragalin | HCT116 (Human Colon Carcinoma) | Inhibition of migration and invasion | Downregulation of MMP-2 and MMP-9 expression. | nih.govnih.govresearchgate.netjapsonline.com |
| Astragalin | HCT116 (Human Colon Carcinoma) | Inhibition of proliferation and induction of apoptosis | Induces G0/G1 cell cycle arrest; modulates Bax, Bcl-2, and p53 proteins. | nih.govnih.govfrontiersin.org |
| This compound | HL-60 (Human Promyelocytic Leukemia) | Induction of apoptosis | Caspase-dependent cell death, involving cytochrome c release. | nih.gov |
Preclinical Efficacy Studies in In Vivo Animal Models
The anti-inflammatory potential of astragalin, the parent compound of this compound, has been evaluated in several in vivo animal models.
In a carrageenan-induced paw edema model in mice, administration of astragalin resulted in a significant, time-dependent reduction in paw swelling. japsonline.comnih.gov This effect was accompanied by a decrease in the inflammatory marker myeloperoxidase and reduced levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the inflamed tissue. nih.gov
In mouse models of colitis induced by dextran (B179266) sulfate (B86663) sodium (DSS), astragalin treatment has been shown to alleviate disease severity. researchgate.netnih.gov It reduced weight loss, colon shortening, and improved pathological scores. researchgate.netnih.gov The mechanism involves the inhibition of the NF-κB signaling pathway and a decrease in the production of inflammatory cytokines like IL-6, IL-8, and TNF-α in the colon mucosa. researchgate.netnih.gov
Studies on ovalbumin-induced allergic asthma in mice have demonstrated that astragalin can inhibit allergic inflammation and airway thickening. nih.govejmanager.com It effectively lowered the count of eosinophils in lung tissues and inhibited ovalbumin-induced eosinophilia. nih.gov
In a collagen-induced arthritis (CIA) mouse model, a recognized model for rheumatoid arthritis, astragalin treatment significantly attenuated the severity of arthritis, as evidenced by reduced joint swelling and lower arthritis index scores. nih.govnih.gov Histopathological analysis revealed that astragalin reduced inflammation, synovial hyperplasia, and bone and cartilage destruction. nih.govnih.gov This was associated with a decrease in the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, and IL-8) and matrix metalloproteinases (MMP-1, MMP-3, and MMP-13) in the joints of CIA mice. nih.gov
| Model | Animal | Key Findings | Citations |
|---|---|---|---|
| Carrageenan-induced paw edema | Mice | Reduced paw edema; decreased myeloperoxidase, TNF-α, IL-1β, and IL-6. | japsonline.comnih.gov |
| Dextran sulfate sodium (DSS)-induced colitis | Mice | Alleviated colitis symptoms; inhibited NF-κB pathway and inflammatory cytokines. | researchgate.netnih.gov |
| Ovalbumin-induced allergic asthma | Mice | Inhibited allergic inflammation, airway thickening, and eosinophil count. | nih.govejmanager.com |
| Collagen-induced arthritis (CIA) | Mice | Reduced arthritis severity, joint swelling, and joint destruction; decreased pro-inflammatory cytokines and MMPs. | nih.govnih.gov |
The protective effects of astragalin against oxidative stress have been demonstrated in various animal models.
In a model of carbon tetrachloride (CCl4)-induced liver injury in rats, the administration of astragalin-loaded polymeric nanoparticles showed a significant hepatoprotective effect. ejmanager.combiomedpharmajournal.orgvistas.ac.inresearchgate.net Treatment with these nanoparticles was effective in protecting the liver from CCl4-induced damage, as indicated by the reversal of elevated levels of serum glutamic-pyruvic transaminase (SGPT) and serum glutamic-oxaloacetic transaminase (SGOT). ejmanager.combiomedpharmajournal.org
In a rat model of cerebral ischemia-reperfusion (I/R) injury , astragalin treatment demonstrated neuroprotective effects. mdbioproducts.com It was found to improve neurological deficits and reduce infarct volume. mdbioproducts.com The underlying mechanism is attributed to its ability to mitigate oxidative stress by reducing malondialdehyde (MDA) and nitric oxide (NO) levels, while increasing the activity of antioxidant enzymes like superoxide dismutase (SOD). mdbioproducts.com Furthermore, astragalin was shown to inhibit apoptosis in the brain tissue of these animals. mdbioproducts.com
| Model | Compound Form | Animal | Key Findings | Citations |
|---|---|---|---|---|
| CCl4-induced liver injury | Astragalin-loaded polymeric nanoparticles | Rats | Protected against liver damage; reversed elevated SGPT and SGOT levels. | ejmanager.combiomedpharmajournal.orgvistas.ac.inresearchgate.net |
| Cerebral ischemia-reperfusion injury | Astragalin | Rats | Reduced neurological deficits and infarct volume; decreased oxidative stress markers and inhibited apoptosis. | mdbioproducts.com |
The in vivo anti-tumor activity of astragalin has been investigated using cancer xenograft models. In a study utilizing a nude mouse model with subcutaneous xenotransplantation of human colon cancer HCT116 cells , oral administration of astragalin significantly inhibited tumor growth. nih.govfrontiersin.org The treatment led to a reduction in tumor volume and weight. nih.govfrontiersin.orgchemicalbook.com These in vivo findings were consistent with in vitro results, showing that the anti-tumor effect was associated with the induction of apoptosis in tumor cells and the downregulation of the NF-κB signaling pathway. nih.govfrontiersin.org
| Model | Cell Line | Animal | Key Findings | Citations |
|---|---|---|---|---|
| Subcutaneous xenograft | HCT116 (Human Colon Carcinoma) | Nude Mice | Inhibited tumor growth, volume, and weight; induced apoptosis and downregulated the NF-κB pathway in tumor tissue. | nih.govfrontiersin.orgchemicalbook.com |
Research has indicated the potential therapeutic effects of astragalin in animal models of metabolic disorders. In a study with high-fat-diet-fed Wistar rats, an animal model for obesity , daily administration of an extract containing astragalin for 140 days significantly decreased body weight gain and levels of blood triglycerides and free fatty acids. wiley.com
In a streptozotocin (B1681764) (STZ)-induced diabetic mouse model , oral administration of astragalin for four weeks was shown to ameliorate renal injury, a common complication of diabetes. nih.gov The treatment improved proteinuria and alleviated renal pathological damage. nih.gov Mechanistically, astragalin was found to suppress the activity of aldose reductase and reduce oxidative stress in the kidneys. nih.gov It also modulated mitochondrial quality control and ameliorated apoptosis. nih.gov Another study highlighted that astragalin has beneficial effects against hyperglycemia and can help prevent diabetic retinopathy by decreasing the overexpression of vascular endothelial growth factor (VEGF). ijsit.com
| Model | Animal | Key Findings | Citations |
|---|---|---|---|
| High-fat-diet-induced obesity | Wistar Rats | Decreased body weight gain, blood triglycerides, and free fatty acids. | wiley.com |
| Streptozotocin (STZ)-induced diabetes | Mice | Ameliorated diabetic renal injury; improved proteinuria and renal pathology; reduced oxidative stress. | nih.gov |
| Hyperglycemia model | - | Decreased overexpression of VEGF, suggesting prevention of diabetic retinopathy. | ijsit.com |
The neuroprotective properties of astragalin have been explored in models of neurodegenerative diseases. In the nematode Caenorhabditis elegans, a model organism for studying aging and neurodegeneration, astragalin has been shown to decrease neurodegeneration stimulated by 6-hydroxydopamine (6-OHDA), a neurotoxin used to model Parkinson's disease. nih.govijsit.comnih.gov The protective mechanism involves the modulation of apoptosis-related pathways and the alleviation of oxidative stress. nih.govnih.gov Astragalin treatment also led to an increased lifespan in the nematodes. ijsit.com
| Model | Organism | Key Findings | Citations |
|---|---|---|---|
| 6-hydroxydopamine (6-OHDA)-induced neurodegeneration | Caenorhabditis elegans | Decreased neurodegeneration; modulated apoptosis pathways and reduced oxidative stress; increased lifespan. | nih.govijsit.comnih.gov |
Cardiovascular Disease Models (e.g., ischemia-reperfusion injury in rats)
Astragalin, the parent compound of this compound, has demonstrated significant protective effects in preclinical models of cardiovascular disease, particularly in the context of ischemia-reperfusion (I/R) injury. nih.govspandidos-publications.com I/R injury is a phenomenon where tissue damage is exacerbated upon the restoration of blood flow to an ischemic area. dovepress.comarchivesofmedicalscience.com Studies utilizing rat models have explored the therapeutic potential of astragalin in both cerebral and cardiac I/R injury. nih.govspandidos-publications.com
In a rat model of cerebral I/R, astragalin treatment was shown to confer neuroprotective effects. nih.gov The administration of the compound resulted in a reduction in neurological damage and a decrease in the volume of cerebral infarction. nih.gov Mechanistically, astragalin was found to mitigate neuronal loss in the hippocampus, reduce lipid peroxidation, and improve the antioxidant defenses within the brain tissue. nih.gov Furthermore, it modulated the apoptotic pathway by decreasing the expression of pro-apoptotic proteins like Bax and caspase-3, while increasing the levels of the anti-apoptotic protein Bcl-XL. nih.gov
Similarly, in a model of cardiac I/R using isolated perfused rat hearts, astragalin was investigated as an adjunct to histidine-tryptophan-ketoglutarate (HTK) cardioplegic solution. spandidos-publications.com The addition of astragalin to the solution significantly reduced the myocardial infarct size following cold ischemia and reperfusion. spandidos-publications.com This cardioprotective effect was associated with a reduction in oxidative injury, as evidenced by decreased levels of malondialdehyde (MDA) and increased superoxide dismutase (SOD) activity and glutathione/glutathione disulfide (GSH/GSSG) ratios. spandidos-publications.com The compound also attenuated cardiac injury by lowering the release of lactate (B86563) dehydrogenase (LDH) and creatine (B1669601) kinase (CK), and improved the recovery of myocardial function. spandidos-publications.com
Table 1: Effects of Astragalin in Rat Ischemia-Reperfusion Injury Models
| Model | Key Findings | Biochemical/Molecular Changes | Source |
|---|---|---|---|
| Cerebral Ischemia-Reperfusion (Rat) | Reduced neurological deficit score and infarct volume; Decreased neuronal loss in the hippocampus. | ↓ Lipid Peroxidation ↓ Bax expression ↓ Caspase-3 expression ↑ Bcl-XL protein level | nih.gov |
| Cardiac Ischemia-Reperfusion (Isolated Rat Heart) | Reduced myocardial infarct size by 26.67%; Improved recovery of left ventricular developed pressure. | ↓ Malondialdehyde (MDA) levels ↓ Lactate Dehydrogenase (LDH) release ↓ Creatine Kinase (CK) release ↑ Superoxide Dismutase (SOD) activity ↑ GSH/GSSG ratio | spandidos-publications.com |
Renal Protection Models
The protective effects of astragalin have been evaluated in a rat model of cisplatin-induced renal toxicity. nih.gov Cisplatin (B142131) is a potent chemotherapeutic agent known to cause significant kidney damage. nih.gov In this model, the administration of astragalin was found to ameliorate the renal alterations instigated by cisplatin exposure. nih.gov
The study demonstrated that astragalin treatment protected renal tissues through its antioxidant and reno-protective capabilities. nih.gov Cisplatin intoxication led to an increase in markers of oxidative stress, such as malondialdehyde (MDA) and reactive oxygen species (ROS), and a decrease in the activity of antioxidant enzymes including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). nih.gov Astragalin administration effectively countered these changes. nih.gov Furthermore, it modulated the Nrf-2/Keap-1 pathway, a critical regulator of cellular antioxidant responses. nih.gov
Astragalin also mitigated inflammation by reducing the elevated levels of inflammatory markers like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1 beta (IL-1β), nuclear factor-kappa B (NF-κB), and cyclooxygenase-2 (COX-2). nih.gov On a molecular level, astragalin treatment decreased the expression of the pro-apoptotic marker Bax and caspase-3 while increasing the expression of the anti-apoptotic marker Bcl-2. nih.gov These findings collectively indicate that astragalin protects against chemically-induced kidney damage by targeting oxidative stress, inflammation, and apoptosis. nih.gov
Table 2: Protective Effects of Astragalin in Cisplatin-Induced Renal Toxicity Rat Model
| Parameter Category | Effect of Astragalin Treatment | Source |
|---|---|---|
| Oxidative Stress Markers | ↓ Malondialdehyde (MDA) ↓ Reactive Oxygen Species (ROS) ↑ Superoxide Dismutase (SOD) ↑ Catalase (CAT) ↑ Glutathione Peroxidase (GPx) | nih.gov |
| Inflammatory Markers | ↓ TNF-α ↓ IL-6 ↓ IL-1β ↓ NF-κB ↓ COX-2 | nih.gov |
| Apoptotic Markers | ↓ Caspase-3 ↓ Bax ↑ Bcl-2 | nih.gov |
| Signaling Pathway | Modulates Nrf-2/Keap-1 pathway | nih.gov |
Hepatic Protection Models
The hepatoprotective potential of astragalin has been demonstrated in rat models of liver injury induced by carbon tetrachloride (CCl4), a well-known hepatotoxin. biomedpharmajournal.orgresearchgate.net Research using astragalin-loaded polymeric nanoparticles showed effective protection against CCl4-induced liver damage. biomedpharmajournal.orgresearchgate.net
In these studies, CCl4 administration caused significant liver damage, evidenced by elevated serum levels of liver enzymes such as serum glutamic-oxaloacetic transaminase (SGOT) and serum glutamic-pyruvic transaminase (SGPT). biomedpharmajournal.org Treatment with astragalin nanoparticles led to a statistically significant reduction in these elevated enzyme levels, indicating a reversal of liver damage. biomedpharmajournal.org Histological examination of the liver tissues further confirmed these findings, showing that the nanoparticles ameliorated the pathological changes induced by the toxin. biomedpharmajournal.orgresearchgate.net
Mechanistic studies suggest that astragalin's hepatoprotective effects are linked to its ability to combat oxidative stress by modulating the Nrf2 signaling pathway. researchgate.net It has been shown to protect liver cells from oxidative damage by influencing the lncXIST/miR-155-5p/Nrf2 axis. researchgate.net This highlights the compound's role in activating endogenous antioxidant defenses to protect the liver. researchgate.netnih.gov
Table 3: Hepatoprotective Effects of Astragalin in CCl4-Induced Liver Damage Rat Model
| Model | Key Findings | Biochemical Markers | Underlying Mechanism | Source |
|---|---|---|---|---|
| Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity (Rat) | Effective protection against liver damage; Amelioration of histological changes. | ↓ Serum Glutamic-Oxaloacetic Transaminase (SGOT) ↓ Serum Glutamic-Pyruvic Transaminase (SGPT) | Modulation of the lncXIST/miR-155-5p/Nrf2 axis; Activation of antioxidant defenses. | biomedpharmajournal.org, researchgate.net, researchgate.net |
Autoimmune Disease Models (e.g., rheumatoid arthritis)
The therapeutic potential of astragalin has been explored in the collagen-induced arthritis (CIA) mouse model, which is one of the most commonly used autoimmune models for studying rheumatoid arthritis (RA). nih.gov RA is a chronic autoimmune disease characterized by synovial inflammation and the progressive destruction of cartilage and bone. nih.gove-jyms.org
In the CIA mouse model, astragalin treatment markedly attenuated the symptoms of arthritis. nih.gov This was demonstrated by a significant decrease in the arthritis index score, a reduction in the number of swollen joints, and diminished paw edema. nih.gov The pathological features of CIA, such as synovium hyperplasia and inflammatory cell infiltration, were also lessened by astragalin administration. nih.gov
The mechanism underlying these anti-arthritic effects involves the suppression of inflammatory responses and the inhibition of joint-degrading enzymes. nih.gov Astragalin was found to inhibit the expression of matrix metalloproteinases (MMP-1, MMP-3, and MMP-13) in a dose-dependent manner in human fibroblast-like synoviocytes. researchgate.netnih.gov These enzymes play a crucial role in the degradation of the extracellular matrix in arthritic joints. nih.gov Furthermore, astragalin suppressed the phosphorylation of p38 and JNK, key components of the mitogen-activated protein kinase (MAPK) signaling pathway, and inhibited the activation of the c-Jun/AP-1 transcription factor. nih.gov This suggests that astragalin exerts its joint-protective properties by restraining the JNK/p38/AP-1 signaling pathways, thereby reducing inflammation and joint destruction. nih.gov
Table 4: Effects of Astragalin in Collagen-Induced Arthritis (CIA) Mouse Model
| Parameter | Effect of Astragalin Treatment | Molecular Mechanism | Source |
|---|---|---|---|
| Clinical Symptoms | ↓ Arthritis Score ↓ Number of Swollen Joints ↓ Hind Paw Thickness | Inhibition of JNK/p38 MAPK phosphorylation; Inhibition of c-Jun/AP-1 activation. | nih.gov |
| Matrix Metalloproteinases (MMPs) in Synoviocytes | ↓ MMP-1 expression ↓ MMP-3 expression ↓ MMP-13 expression |
Anti-aging Models
Astragalin's potential as an anti-aging agent has been investigated in different preclinical models, including D-galactose-induced aging in mice and naturally aged rat models. frontiersin.orgmdpi.comnih.gov In a mouse model where aging was induced by D-galactose, treatment with Radix Astragali, a natural source of astragalin, was shown to alleviate aging symptoms. nih.gov This included improvements in behavioral impairments and a reduction in oxidative stress, suggesting a systemic anti-aging effect. nih.gov
A more specific mechanism has been elucidated in an aged rat model of menopause. mdpi.com This research focused on the compound's effect on ovarian failure, a key aspect of reproductive aging. mdpi.com In aged female rats, which exhibited significantly higher rates of ovarian granulosa cell (GC) apoptosis compared to young rats, astragalin treatment markedly reduced this apoptosis. mdpi.comresearchgate.net The reduction in GC apoptosis is significant as it can help preserve ovarian function. mdpi.com
The study found that astragalin's protective effect was mediated by its influence on apoptotic proteins. researchgate.net Specifically, it was shown to reduce the level of the pro-apoptotic protein Bcl-2, thereby inhibiting the apoptotic cascade within the granulosa cells. researchgate.net This research demonstrates a novel pharmacological activity for astragalin in the context of aging, suggesting its potential to manage age-related decline in ovarian function by inhibiting cellular apoptosis. mdpi.comresearchgate.net
Table 5: Effects of Astragalin in an Aged Rat Model of Menopause
| Group | Proportion of Total Apoptotic Granulosa Cells (%) | Source |
|---|---|---|
| Normal (Young) | 25.70% | mdpi.com, researchgate.net |
| Aged Control | 86.65% | mdpi.com, researchgate.net |
| Aged + High Dose Astragalin | 27.02% | mdpi.com, researchgate.net |
| Aged + Medium Dose Astragalin | 42.09% | mdpi.com, researchgate.net |
| Aged + Low Dose Astragalin | 56.42% | mdpi.com, researchgate.net |
Advanced Analytical and Spectroscopic Characterization of Astragalin Heptaacetate
High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Metabolite Identification
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of Astragalin (B1665802) Heptaacetate, offering the ability to measure the mass-to-charge ratio (m/z) of ions with extremely high accuracy and resolution. bioanalysis-zone.com Unlike nominal mass spectrometry, HRMS can determine the exact mass of a molecule to several decimal places, which allows for the confident determination of its elemental composition. bioanalysis-zone.comiitism.ac.in
For Astragalin Heptaacetate, HRMS is used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. The minuscule difference, typically measured in parts per million (ppm), provides strong evidence for the proposed structure. mdpi.com This technique is particularly powerful when coupled with liquid chromatography (LC-HRMS), allowing for the analysis of the compound within complex mixtures. nih.gov
Furthermore, HRMS, especially when used in tandem with fragmentation techniques (MS/MS), plays a crucial role in structural confirmation and metabolite identification. pharmaron.com In an MS/MS experiment, the parent ion of this compound is isolated and fragmented, and the exact masses of the resulting fragment ions are measured. This fragmentation pattern provides a structural fingerprint, revealing the loss of acetyl groups and the glycosidic bond cleavage that separates the kaempferol (B1673270) aglycone from the acetylated glucose moiety.
In metabolic studies, HRMS is used to identify potential metabolites of this compound in biological systems. pharmaron.com By searching for specific mass shifts corresponding to common biotransformation reactions (e.g., deacetylation, hydroxylation, glucuronidation) relative to the parent drug's exact mass, researchers can profile and tentatively identify metabolites without the need for synthetic standards. nih.govpharmaron.com
Table 1: Conceptual HRMS Data for Structural Confirmation
| Parameter | Description | Example Value (Illustrative) |
|---|---|---|
| Molecular Formula | The elemental composition of the compound. | C₃₅H₃₄O₁₈ |
| Theoretical m/z [M+H]⁺ | The calculated exact mass of the protonated molecule. | 759.1822 |
| Experimental m/z [M+H]⁺ | The measured exact mass from the HRMS instrument. | 759.1825 |
| Mass Error (ppm) | The difference between the theoretical and experimental mass, indicating accuracy. | 0.4 ppm |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkage Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the spatial arrangement of atoms.
One-dimensional (1D) NMR provides the fundamental chemical fingerprint of this compound.
The ¹H NMR spectrum displays signals for every chemically non-equivalent proton in the molecule. Key information is derived from:
Chemical Shift (δ): The position of a signal indicates the electronic environment of the proton. Aromatic protons of the kaempferol core resonate at lower field (higher ppm) compared to the protons of the sugar moiety and the methyl protons of the acetate (B1210297) groups.
Integration: The area under a signal is proportional to the number of protons it represents.
Multiplicity (Splitting): The splitting pattern of a signal reveals the number of adjacent protons, providing connectivity information through J-coupling.
The ¹³C NMR spectrum reveals signals for each unique carbon atom. While it does not typically show coupling or integration in the standard broadband-decoupled mode, the chemical shift of each carbon signal is highly indicative of its functional group (e.g., carbonyl, aromatic, aliphatic). nih.gov Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
Table 2: ¹H NMR Data for this compound (400MHz, pyridine-d₅, 363K)
| Chemical Shift (ppm) | Integration | Multiplicity | Assignment |
|---|---|---|---|
| 8.44 | 2H | d | H-2', H-6' |
| 7.55 | 2H | d | H-3', H-5' |
| 7.48 | 1H | d | H-8 |
| 6.90 | 1H | d | H-6 |
| 6.01 | 1H | d | H-1'' (Anomeric) |
| 2.35 - 2.04 | 21H | Multiple s | 7 x -OCOCH₃ |
Note: This table presents selected, representative data based on published findings. Full assignment requires 2D NMR.
Table 3: ¹³C NMR Data for this compound (400MHz, pyridine-d₅, 363K)
| Chemical Shift (ppm) | Assignment Category |
|---|---|
| 170.2 - 169.1 | Acetyl Carbonyls (C=O) |
| 172.9, 160.7, 157.1, 156.9 | Flavonoid Carbonyl and Oxygenated Quaternary Carbons |
| 133.2, 131.2, 122.0 | Aromatic CH and Quaternary Carbons |
| 115.1, 106.2, 99.7, 95.0 | Aromatic CH Carbons |
| 98.8 | Anomeric Carbon (C-1'') |
| 72.5 - 68.3 | Sugar Ring Carbons (C-2'' to C-5'') |
| 62.2 | Sugar C-6'' |
| 20.8 - 20.3 | Acetyl Methyl Carbons (-CH₃) |
Note: This table presents representative chemical shift ranges based on published data. Precise assignment requires 2D NMR.
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex ¹H and ¹³C spectra of this compound and determining its precise structure and conformation. youtube.comemerypharma.com
COSY (Correlation Spectroscopy): This experiment maps proton-proton (¹H-¹H) couplings, typically over two or three bonds. sdsu.edu It is used to identify spin systems within the molecule. For this compound, COSY helps trace the connectivity of protons around the glucose ring and within the A and B rings of the kaempferol backbone. A cross-peak between two protons indicates they are J-coupled. princeton.edu
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). sdsu.edu This powerful experiment allows for the definitive assignment of carbon signals based on the assignments of their attached protons. For example, the anomeric proton signal at ~6.01 ppm will show a correlation to the anomeric carbon signal at ~98.8 ppm. emerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). youtube.com HMBC is critical for connecting the individual spin systems identified by COSY. It provides key evidence for the location of the acetyl groups by showing correlations from acetyl methyl protons to the sugar ring carbons, and crucially, confirms the glycosidic linkage by showing a correlation from the anomeric proton (H-1'') to the C-3 carbon of the kaempferol aglycone. sdsu.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the other techniques which show through-bond connectivity, NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. princeton.edu This provides invaluable information about the three-dimensional structure and conformation of the molecule. For instance, NOESY can help determine the relative orientation of the glucose ring with respect to the flavonoid plane. researchgate.net
1D NMR (1H, 13C)
Chromatographic Separations and Purification Techniques
Chromatographic methods are fundamental for the isolation, purification, and analytical assessment of this compound.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of flavonoids and their derivatives. nih.gov For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. In this setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, commonly a gradient mixture of water (often acidified with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. notulaebotanicae.rommv.org
HPLC is used for:
Purity Assessment: The purity of a sample of this compound can be determined by integrating the area of its peak and expressing it as a percentage of the total area of all peaks in the chromatogram, typically detected by a UV or photodiode array (PDA) detector. medicinescience.org
Quantification: By creating a calibration curve with standards of known concentration, HPLC can be used to accurately quantify the amount of this compound in a sample or extract. nih.govoatext.com
Preparative Separation: By scaling up the column size and injection volume, HPLC can be used to purify this compound from reaction mixtures or natural extracts. nih.gov
Table 4: Typical HPLC Parameters for Flavonoid Analysis
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Separates compounds based on hydrophobicity. |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | Elutes compounds with varying polarity over the run time. |
| Flow Rate | 0.8 - 1.2 mL/min | Controls the speed of the separation. |
| Detector | UV/PDA at ~265 nm and ~350 nm | Detects and quantifies flavonoid compounds based on their characteristic UV absorbance. |
| Retention Time (Astragalin) | ~3.45 min (example) researchgate.net | The characteristic time it takes for the compound to elute, used for identification. |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. lcms.cz This technology operates at higher pressures than conventional HPLC, resulting in several key advantages for the analysis of this compound:
Enhanced Resolution: UPLC provides sharper and narrower peaks, allowing for better separation of the target compound from closely related impurities or byproducts. mdpi.com
Increased Speed: Analysis times are drastically reduced, often by a factor of up to 10, enabling higher sample throughput. nih.gov
Higher Sensitivity: The sharper peaks lead to a greater peak height and improved signal-to-noise ratio, enhancing detection sensitivity. lcms.cz
Reduced Solvent Consumption: Faster run times and lower flow rates lead to a significant decrease in solvent use, making it a more environmentally friendly and cost-effective technique. lcms.cz
UPLC, often coupled with high-resolution mass spectrometry (UPLC-HRMS), is the state-of-the-art method for analyzing complex samples containing this compound and its metabolites, offering unparalleled speed, sensitivity, and resolving power. semanticscholar.orgresearchgate.net
Thin-Layer Chromatography (TLC)
Spectrophotometric and Fluorometric Methods for Quantitative Analysis
Spectrophotometric and fluorometric methods are used for the quantitative analysis of compounds by measuring their absorption or emission of light, respectively.
UV-Vis spectrophotometry is a straightforward method for quantifying this compound. Flavonoids exhibit characteristic absorption spectra in the ultraviolet and visible regions due to their conjugated aromatic system. The parent compound, astragalin (kaempferol-3-O-glucoside), typically shows two major absorption bands: Band I (320–385 nm) associated with the B-ring cinnamoyl system and Band II (240–285 nm) from the A-ring benzoyl system. The acetylation of phenolic hydroxyl groups, as in this compound, typically causes a hypsochromic (blue) shift in these absorption maxima. Quantitative analysis can be performed by measuring the absorbance at the specific λmax of this compound and using a calibration curve prepared with known concentrations of a pure standard.
Fluorometric analysis offers higher sensitivity and specificity compared to spectrophotometry. denovix.com This method relies on the ability of a compound to fluoresce, i.e., to emit light after being excited by light of a specific wavelength. The intensity of the emitted fluorescence is directly proportional to the concentration of the analyte. denovix.com While many flavonoids are naturally fluorescent, the analysis of this compound would require determining its specific excitation and emission wavelengths. A standard curve would then be generated to quantify the compound in unknown samples, offering detection at much lower concentrations than absorbance-based methods. mdpi.comresearchgate.net
X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Elucidation
X-ray crystallography is the definitive technique for determining the three-dimensional atomic and molecular structure of a compound. azolifesciences.comanton-paar.com To apply this method to this compound, a high-quality single crystal must first be grown. The crystal is then mounted and exposed to a monochromatic beam of X-rays. azolifesciences.com
The ordered arrangement of molecules in the crystal lattice diffracts the X-rays, producing a unique diffraction pattern of spots. anton-paar.com By analyzing the positions and intensities of these diffracted spots, a three-dimensional map of the electron density within the crystal can be calculated. azolifesciences.com This map is then used to build a precise model of the molecule, revealing:
Absolute Stereochemistry: The exact spatial arrangement of all atoms, including the stereochemistry of the glycosidic linkage and the sugar moiety.
Bond Lengths and Angles: Precise measurements of all chemical bonds and angles within the molecule. azolifesciences.com
Crystal Packing: Information on how the molecules are arranged and interact with each other in the solid state through intermolecular forces.
Although no crystal structure for this compound has been reported in the reviewed literature, this technique remains the gold standard for unambiguously elucidating its complete 3D structure.
Advanced Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a detection method, are indispensable for analyzing target compounds in complex matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for analyzing this compound in biological or plant extracts. nih.govmdpi.com The analysis involves:
LC Separation: The sample is first separated using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC), typically on a C18 column. frontiersin.org This step isolates this compound from other sample components.
MS/MS Detection: The eluent from the LC column is introduced into a mass spectrometer. In the first stage (MS1), the parent ion corresponding to the mass of this compound is selected. This parent ion is then fragmented, and the resulting product ions are analyzed in the second stage (MS2). researchgate.netresearchgate.net
The fragmentation pattern is highly specific to the molecule's structure. For this compound, the MS/MS spectrum would likely show characteristic losses of acetyl groups (42 Da) and the neutral loss of the peracetylated glucose moiety, followed by fragmentation of the kaempferol aglycone. frontiersin.org This specificity allows for confident identification and quantification even at very low concentrations.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) provides an even higher level of selectivity and sensitivity for targeted analysis compared to single-quadrupole GC-MS. rjptonline.org After separation on the GC column, the MS/MS detector is set to monitor specific parent-to-product ion transitions in what is known as Multiple Reaction Monitoring (MRM) mode. This approach significantly reduces background noise and matrix interference, making it excellent for trace-level quantification of this compound in challenging samples. tesisenred.net
Thermal Analysis (e.g., Differential Scanning Calorimetry (DSC))
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. mst.or.jpudg.edu This method is valuable for determining the thermal properties of a compound, such as its melting point and glass transition temperature, providing insights into its purity and physical state (crystalline or amorphous). mst.or.jpresearchgate.net
In the context of this compound, DSC analysis is essential for characterizing the final, modified compound and comparing its thermal behavior to its parent flavonoid, astragalin. Research on pure astragalin shows a sharp endothermic peak at approximately 202°C, which corresponds to its melting point. ejmanager.cominnovareacademics.in The process of acetylation, which replaces hydroxyl groups with acetyl groups, significantly alters the compound's physical properties, including its melting point. For instance, the acetylated derivative of the related flavonoid quercetin (B1663063), 3,5,7,3′,4-O-pentaacetate quercetin, exhibits a melting point of 226°C. mdpi.com
When developing formulations, such as polymeric nanoparticles, DSC is used to investigate potential interactions between the drug and the excipients. ejmanager.com The thermogram of a physical mixture of the drug and polymer is compared with the thermograms of the individual components. The absence of significant shifts or the appearance of new peaks suggests that there are no strong chemical interactions between the compound and the polymer carrier. ejmanager.cominnovareacademics.in For example, in studies with astragalin and polylactic acid (PLA), the individual melting peaks of astragalin (202°C) and PLA (165°C) were observed in the physical mixture, indicating compatibility. ejmanager.cominnovareacademics.in
Table 1: Melting Points of Astragalin and Related Flavonoid Derivatives
| Compound | Melting Point (°C) | Notes |
|---|---|---|
| Astragalin (Parent Compound) | ~202 | Indicates a crystalline nature. ejmanager.cominnovareacademics.in |
| 3,5,7,3′,4-O-pentaacetate quercetin (5Ac-Q) | 226 | An acetylated flavonoid derivative. mdpi.com |
| Polylactic acid (PLA) | ~165 | A common polymer used in nanoparticle formulations. ejmanager.cominnovareacademics.in |
Infrared Spectroscopy (e.g., FTIR) for Interaction Studies and Characterization
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.govmodares.ac.ir It is particularly useful for confirming the successful acetylation of flavonoids like astragalin to form this compound.
The acetylation process is characterized by distinct changes in the FTIR spectrum:
Disappearance of the Hydroxyl Band: The broad absorption band corresponding to the hydroxyl (-OH) groups of the parent flavonoid, typically found in the 3000–3500 cm⁻¹ region, disappears. mdpi.com
Appearance of Carbonyl Bands: A new, strong and sharp peak appears around 1700–1765 cm⁻¹. This is characteristic of the carbonyl (C=O) stretching vibration from the newly introduced acetyl groups. mdpi.commodares.ac.ir
Appearance of Ester Linkage Bands: New signals in the 1100–1300 cm⁻¹ region appear, which are attributed to the C-O stretching vibrations of the ester groups. mdpi.com
For example, studies on 3,5,7,4′-O-tetraacetate kaempferol, a closely related acetylated flavonoid, show a characteristic carbonyl (C=O) peak at 1761 cm⁻¹ and a C-O stretching vibration at 1154 cm⁻¹. mdpi.com These spectral markers provide definitive evidence of the chemical modification.
In the context of drug delivery systems, FTIR is also employed to study the interactions between this compound and polymeric carriers. ejmanager.cominnovareacademics.in By comparing the spectrum of the drug-loaded nanoparticles with the spectra of the pure drug and the pure polymer, researchers can assess compatibility. If the nanoparticle spectrum is essentially a superposition of the individual components' spectra with no significant new bands or shifts, it indicates that the drug is encapsulated within the polymer matrix without forming new chemical bonds. ejmanager.cominnovareacademics.in
Table 2: Key FTIR Absorption Bands for Characterizing Flavonoid Acetylation
| Wavenumber (cm⁻¹) | Vibrational Mode | Significance |
|---|---|---|
| 3500–3000 | O-H stretch | Present in parent flavonoid (astragalin), absent or diminished in this compound. mdpi.com |
| 1765–1700 | C=O stretch (ester) | Strong peak appears, confirming the presence of acetyl groups. mdpi.commodares.ac.ir |
| 1300–1100 | C-O stretch (ester) | New peaks appear, confirming the ester linkage. mdpi.com |
| ~1230 | C-O stretch and C-O-C deformation | Indicates ester bonds formed during acetylation. modares.ac.ir |
Particle Size and Zeta Potential Measurements (for delivery systems)
When this compound is formulated into delivery systems like polymeric nanoparticles, its efficacy and stability are heavily dependent on the physicochemical properties of these particles. Particle size, particle size distribution (polydispersity index or PDI), and zeta potential are critical parameters measured to ensure the quality of the formulation. researchgate.netnih.gov
Particle Size and Polydispersity Index (PDI): The particle size influences the biological fate and release profile of the encapsulated compound. Dynamic light scattering (DLS) is the standard technique used for this measurement. researchgate.net For astragalin-loaded polymeric nanoparticles, optimized formulations have been reported with a mean particle size of approximately 118 nm to 121 nm. ejmanager.cominnovareacademics.inbibliomed.org The PDI is a measure of the homogeneity of the particle size distribution, with values closer to zero indicating a more uniform and monodisperse population. nih.gov
Zeta Potential: Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the nanoparticles. metu.edu.tr It is a key indicator of the stability of a colloidal dispersion. metu.edu.tr A high absolute zeta potential (either positive or negative) results in strong repulsive forces between particles, which prevents them from aggregating and leads to a stable suspension. ejmanager.commetu.edu.tr For astragalin-loaded nanoparticles, a zeta potential of -25 mV has been reported, which is considered sufficient to ensure the formulation's physical stability. ejmanager.cominnovareacademics.ininnovareacademics.in
These measurements are crucial for optimizing the formulation process, as factors like polymer concentration and stirring time can significantly affect the resulting particle size and zeta potential. ejmanager.comresearchgate.net
Table 3: Physicochemical Properties of Optimized Astragalin-Loaded Nanoparticles
| Parameter | Reported Value | Significance |
|---|---|---|
| Mean Particle Size | 118 - 121 nm | Influences drug release, cellular uptake, and biodistribution. ejmanager.cominnovareacademics.in |
| Zeta Potential | -25 mV | Indicates high colloidal stability and resistance to aggregation. ejmanager.cominnovareacademics.inresearchgate.net |
| Morphology | Spherical | Characterized by Scanning Electron Microscopy (SEM). ejmanager.cominnovareacademics.in |
Computational and Theoretical Investigations of Astragalin Heptaacetate
Molecular Docking Simulations for Target Identification and Binding Affinity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to identify potential biological targets for a ligand and to estimate the strength of the interaction, commonly expressed as a binding affinity or docking score.
While specific molecular docking studies focusing exclusively on astragalin (B1665802) heptaacetate are not extensively detailed in the available literature, its activity has been noted. For instance, astragalin heptaacetate, along with its parent compound astragalin and other derivatives, exhibited antichagasic activity against Trypanosoma cruzi epimastigotes, suggesting interaction with specific parasite targets like cruzain. researchgate.net
To illustrate the approach, numerous docking studies have been performed on the parent compound, astragalin, which provide a framework for how this compound could be investigated. These studies have identified several potential protein targets for astragalin and predicted their binding affinities. For example, in the context of obesity research, astragalin was docked against several adipogenesis-related proteins. wiley.com Similarly, in Alzheimer's disease research, COX2 was identified as a potential target for astragalin. nih.gov The binding interactions typically involve hydrogen bonds and hydrophobic interactions with key amino acid residues in the target's active site. wiley.com
A hypothetical docking study of this compound would likely reveal altered binding affinities compared to astragalin, due to the steric and electronic effects of the seven acetate (B1210297) groups. These groups could potentially form additional interactions or, conversely, hinder optimal binding at certain sites, a key question that molecular docking can help answer.
| Protein Target | Biological Context | Predicted Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| FKBP51 | Adipogenesis | -4.66 | wiley.com |
| PPARG | Adipogenesis | Data Not Specified | wiley.com |
| C/EBPα | Adipogenesis | Data Not Specified | wiley.com |
| COX2 | Neuroinflammation (Alzheimer's Disease) | Data Not Specified | nih.gov |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Protein Interactions
Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. nih.gov Following molecular docking, MD simulations are often employed to validate the stability of the predicted ligand-protein complex and to analyze the intricate network of interactions in a dynamic, solvated environment. oatext.commpg.de
For this compound, an MD simulation would involve placing the docked complex into a simulated physiological environment (a water box with ions) and calculating the trajectory of all atoms over a period of nanoseconds to microseconds. oatext.com Analysis of this trajectory can reveal:
Stability of the Binding Pose: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein, researchers can assess whether the docked pose is stable or if the ligand dissociates or shifts to a different binding mode.
Key Interacting Residues: MD simulations can highlight which specific amino acid residues form persistent hydrogen bonds, hydrophobic contacts, or water-bridged interactions with the ligand, providing a more accurate picture than static docking.
Conformational Changes: The simulation can show if the binding of this compound induces any conformational changes in the target protein, which may be critical for its biological function or inhibition.
While specific MD studies on this compound were not identified, research on its parent compound, astragalin, demonstrated the utility of this method. nih.gov For instance, MD analyses were used to confirm the stable interaction between astragalin and the COX2 enzyme, supporting its potential role in mitigating neuroinflammation in Alzheimer's disease. nih.gov Such simulations would be invaluable for confirming the targets of this compound and understanding the dynamic nature of its inhibitory mechanism.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are used to study the electronic properties of molecules, providing fundamental insights into their structure, stability, and reactivity. arxiv.orgrsc.org These methods can calculate properties such as molecular orbital energies (e.g., HOMO and LUMO), charge distributions, and bond energies, which are critical for understanding a molecule's behavior in chemical and biological reactions. nih.gov
For this compound, quantum chemical calculations could be applied to:
Determine Electronic Properties: Analyze how the addition of seven electron-withdrawing acetate groups modifies the electron distribution across the flavonoid core compared to astragalin. This would directly impact its reactivity, antioxidant potential, and interaction with biological targets.
Predict Reactivity: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity. A smaller gap generally implies higher reactivity. Comparing the HOMO-LUMO gap of this compound to that of astragalin could predict differences in their biological activity.
Elucidate Reaction Mechanisms: These calculations can model reaction pathways, for example, to understand how the compound might be metabolized or how it participates in redox reactions. Theoretical studies have investigated the effect of substitutions on the antioxidant properties of flavonoids, a line of inquiry directly applicable here. thegoodscentscompany.com
Although specific quantum chemical studies on this compound are not prominent in the literature, the principles are well-established for flavonoids and would be essential for a deep mechanistic understanding of this specific derivative. unige.chchemrxiv.org
Structure-Activity Relationship (SAR) Studies via Chemoinformatics and QSAR Modeling
Structure-Activity Relationship (SAR) studies explore how the chemical structure of a compound influences its biological activity. By comparing the activity of structurally similar molecules, researchers can identify chemical features (pharmacophores) responsible for their effects. The creation of this compound from astragalin is itself an implicit SAR study, aimed at improving properties like cell permeability or stability. scispace.com
A clear example of SAR involving this compound comes from studies on antichagasic agents. Research on flavonoids isolated from Delphinium staphisagria demonstrated that astragalin, 2''-acetyl astragalin, and this compound all possess activity against T. cruzi. researchgate.net Comparing the potency of these three compounds would directly reveal the impact of the number and position of acetyl groups on activity.
Quantitative Structure-Activity Relationship (QSAR) modeling takes SAR a step further by creating a mathematical relationship between chemical properties (descriptors) and biological activity. researchgate.net For a series of related compounds like the acetylated derivatives of astragalin, a QSAR model could be built to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent molecules. researchgate.net
| Compound Name | Structural Difference from Astragalin | Observed Activity Context | Reference |
|---|---|---|---|
| Astragalin | Parent compound (no acetylation) | Antichagasic, Anti-inflammatory | researchgate.netfrontiersin.org |
| 2''-acetylastragalin | One acetyl group | Antichagasic | researchgate.net |
| This compound | Seven acetyl groups | Antichagasic, Pro-apoptotic | researchgate.netnih.gov |
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions and Pharmacokinetic Modeling
Before a compound can be considered for therapeutic use, its pharmacokinetic profile—summarized by Absorption, Distribution, Metabolism, and Excretion (ADME)—must be evaluated. In silico ADME prediction tools use computational models to estimate these properties for a given chemical structure, allowing for early-stage screening and identification of potential liabilities. researchgate.netbohrium.com
ADME predictions have been performed for the parent compound, astragalin, using tools like SwissADME. wiley.com These analyses evaluate physicochemical properties and pharmacokinetic parameters relevant to a molecule's "drug-likeness." wiley.comscielo.br
For this compound, an in silico ADME prediction would likely show significant differences from astragalin:
Absorption: The addition of seven acetate groups drastically increases the lipophilicity (fat-solubility) of the molecule. This would likely increase its passive diffusion across cell membranes and could enhance oral absorption, although excessive lipophilicity can also be detrimental.
Distribution: Increased lipophilicity may also affect its distribution in the body, potentially allowing it to cross the blood-brain barrier more readily than astragalin.
Metabolism: The acetate groups could be susceptible to hydrolysis by esterase enzymes in the body, potentially converting this compound back into astragalin or partially acetylated forms. This would make it a pro-drug.
Excretion: The route and rate of excretion would be influenced by its metabolism and distribution.
Pharmacokinetic modeling combines these parameters to simulate the concentration of the drug in the body over time, which is essential for designing effective treatment regimens. biomedpharmajournal.orgresearchgate.net
| Property | Predicted Value/Range for Astragalin | Implication | Reference |
|---|---|---|---|
| Lipophilicity (LogP) | Within optimal range | Good balance for solubility and permeability | wiley.com |
| Size (Molecular Weight) | Within optimal range | Conforms to drug-likeness rules | wiley.com |
| Polarity (TPSA) | Within optimal range | Influences solubility and permeability | wiley.com |
| Solubility | Within optimal range | Adequate for absorption | wiley.com |
| Gastrointestinal Absorption | High (Predicted) | Good candidate for oral administration | scielo.br |
Network Pharmacology Approaches for Multi-Target Prediction
Many diseases involve complex pathological networks, and drugs that act on multiple targets can often be more effective than those that hit a single target. Network pharmacology is a computational approach that aims to understand drug action from a systems-level perspective. It involves constructing and analyzing networks that link drugs, their protein targets, and disease pathways. nih.gov
A network pharmacology study on this compound would typically involve:
Target Prediction: Using various databases and algorithms to predict a wide range of potential protein targets.
Network Construction: Building a network where nodes represent the compound, its targets, and genes associated with specific diseases. Edges represent the interactions between them.
Analysis: Analyzing the network's topology to identify key proteins (hubs) and clusters of interacting proteins (modules) that are most relevant to the compound's mechanism of action.
This approach has been successfully applied to astragalin to elucidate its multi-target mechanism in the treatment of Alzheimer's disease, where it was shown to affect neuroinflammation pathways. nih.gov Applying network pharmacology to this compound could reveal a broader spectrum of its biological activities and help explain its effects in complex diseases like cancer or parasitic infections by mapping its interactions across multiple cellular pathways. semanticscholar.org
Gene Ontology (GO) and Pathway Enrichment Analyses
Once a list of potential protein targets for this compound is generated (e.g., from network pharmacology or experimental screening), Gene Ontology (GO) and pathway enrichment analyses are performed to provide biological context. geneontology.orgbiotechrep.ir
Gene Ontology (GO) Analysis: This method categorizes the target genes/proteins into three domains: Biological Process (the larger biological programs they participate in, like apoptosis or inflammation), Molecular Function (their specific molecular activities, like "protein kinase activity"), and Cellular Component (their location in the cell, like "cytoplasm" or "nucleus"). nih.govbiorxiv.org
Pathway Enrichment Analysis: This analysis maps the target proteins onto known signaling or metabolic pathways (e.g., from databases like KEGG or Reactome). nih.govcd-genomics.commdpi.com It statistically determines which pathways are significantly over-represented in the target list.
For example, studies on astragalin and its heptaacetate derivative have implicated them in activating the MAPK pathway and inducing caspase-dependent apoptosis. frontiersin.orgscispace.comnih.gov A formal GO and pathway enrichment analysis on the targets of this compound would systematically identify these and other affected processes. This would translate a simple list of proteins into a functional narrative, explaining that the compound's effects are mediated through the modulation of, for instance, "regulation of apoptosis," "inflammatory response," and the "MAPK signaling pathway." nih.gov This provides a powerful, systems-level understanding of the compound's mechanism of action. plos.org
Protein-Protein Interaction Network (PPI) Analysis
Computational methods are instrumental in predicting and analyzing the complex web of protein-protein interactions (PPI) that are modulated by bioactive compounds. For this compound (AHA), while comprehensive high-throughput PPI screens are not yet available, existing research provides crucial insights into its key protein targets. These findings allow for the construction of a putative PPI network, highlighting the compound's influence on critical cellular signaling pathways.
Detailed research findings indicate that this compound's biological activity, particularly its pro-apoptotic effects in cancer cells, is mediated through interactions with specific proteins involved in the cell death and MAPK signaling cascades. nih.govrsc.org
Key Research Findings:
A study on human leukemia cells demonstrated that this compound induces cell death through a mechanism that is dependent on caspases and involves the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway. nih.gov The key molecular events identified provide a basis for understanding the primary protein interactions of AHA.
The induction of apoptosis by this compound was found to be associated with the release of cytochrome c from the mitochondria. nih.govresearchgate.net This event is a critical step in the intrinsic apoptotic pathway and is regulated by the Bcl-2 family of proteins. Research has shown that the overexpression of the anti-apoptotic protein Bcl-xL suppresses AHA-induced cell death, suggesting an interaction or modulation of the Bcl-2 protein family's function. nih.gov
Furthermore, the process is dependent on caspases, a family of proteases that execute programmed cell death. The effects of AHA were mitigated by broad-spectrum caspase inhibitors, and more specifically, reduced by a selective inhibitor of caspase-4. nih.gov This points to a direct or indirect activation of these enzymes by AHA.
The MAPK signaling pathway is also a significant target. The cell death induced by this compound was amplified when the Extracellular signal-regulated kinases (ERK) 1/2 and c-Jun N-terminal kinases/stress-activated protein kinases (JNK/SAPK) signaling pathways were inhibited. nih.govresearchgate.net This suggests a complex interplay where AHA's primary effects may be modulated by the activity of these key kinases.
While direct computational docking studies specifically for this compound are limited in publicly available literature, research on its parent compound, astragalin, has identified direct binding with p38 MAPK. nih.gov Molecular docking studies on astragalin have also predicted interactions with other proteins such as FKBP51, PPARG, and C/EBPα. wiley.com These findings for the parent compound suggest potential avenues for future computational investigations into the binding modes of this compound.
The identified protein interactions for this compound are summarized in the table below.
Table 1: Experimentally Indicated Protein Interactions of this compound
| Interacting Protein | Protein Family/Function | Role in AHA-Mediated Effects |
|---|---|---|
| Caspase-4 | Protease (Caspase) | Involved in the execution of AHA-induced apoptosis. nih.gov |
| Cytochrome c | Electron Transport / Apoptosis Signaling | Released from mitochondria, initiating the caspase cascade in response to AHA. nih.govresearchgate.net |
| Bcl-xL | Anti-apoptotic Bcl-2 family protein | Overexpression suppresses AHA-induced cell death, indicating modulation of the apoptotic threshold. nih.gov |
| ERK1/2 | Kinase (MAPK) | Inhibition of this pathway amplifies AHA-induced cell death. nih.govresearchgate.net |
| JNK/SAPK | Kinase (MAPK) | Inhibition of this pathway also enhances the apoptotic effects of AHA. nih.govresearchgate.net |
This data allows for the construction of a preliminary PPI network centered on this compound's known targets, providing a framework for understanding its mechanism of action at a systems level. This network highlights the interconnectedness of the apoptotic machinery and the MAPK signaling pathway in mediating the cellular response to this compound.
Future Directions and Emerging Research Opportunities for Astragalin Heptaacetate
Exploration of Novel Synthetic Routes and Biosynthetic Pathways
The availability of pure astragalin (B1665802) heptaacetate is crucial for research and potential therapeutic development. Current methods for obtaining this compound often involve the acetylation of astragalin, which is itself extracted from various plants like Cuscuta chinensis and the leaves of persimmon and green tea seeds. nih.govd-nb.info Future research is poised to explore more efficient and scalable methods for its production.
Novel Synthetic Routes: Chemical synthesis offers a controlled way to produce astragalin heptaacetate. Research into novel synthetic strategies could lead to higher yields, reduced production costs, and the ability to create structural analogs for structure-activity relationship studies. The chemical or enzymatic acylation of flavonoids is a known method to enhance their lipophilicity and, consequently, their biological activity. researchgate.netscispace.com Exploring different acyl donors and catalysts could optimize the acetylation process specifically for astragalin. mdpi.com
Biosynthetic Pathways: A promising area of research is the use of biotechnological approaches to produce astragalin and its derivatives. scilit.com The biosynthesis of astragalin involves the glycosylation of kaempferol (B1673270). nih.gov Researchers have utilized UDP-dependent glycosyltransferases (UGT) as biocatalysts and engineered recombinant strains of Arabidopsis thaliana to create an efficient UDP-glucose synthesis pathway for astragalin production. nih.gov Further research could focus on engineering microorganisms or plant cell cultures to directly synthesize this compound, potentially offering a more sustainable and scalable production method. mdpi.com Understanding and manipulating the flavonoid biosynthesis pathway, which involves enzymes like chalcone (B49325) synthase, is key to these advancements. nih.gov
Discovery of Undiscovered Biological Activities and Therapeutic Applications
This compound has already demonstrated several promising biological activities, including anti-tumor and anti-inflammatory effects. d-nb.infothegoodscentscompany.com It has been shown to induce apoptosis (programmed cell death) in human leukemia cells through mechanisms involving the release of cytochrome c, activation of caspases, and modulation of MAPK signaling pathways. nih.govspandidos-publications.comsemanticscholar.orgmdpi.com However, the full therapeutic potential of this compound is likely yet to be realized.
Future research should aim to screen this compound against a wider range of diseases. Given that its parent compound, astragalin, exhibits a broad spectrum of pharmacological activities including antioxidant, neuroprotective, antidiabetic, and cardioprotective properties, it is plausible that the acetylated form may have similar or even enhanced effects. nih.govresearchgate.netijsit.com The increased lipophilicity from acetylation could improve its ability to cross cellular membranes, potentially leading to greater efficacy. researchgate.netscispace.com
Investigations into its effects on other types of cancer, neurodegenerative diseases, cardiovascular conditions, and metabolic disorders are warranted. mdpi.commdpi.com For instance, studies on acetylated flavonoids have shown that the position of acetylation can significantly influence their anticancer and anti-migration activities. mdpi.com Exploring these structure-activity relationships for this compound could lead to the development of more potent and selective therapeutic agents. mdpi.com
| Reported Biological Activity | Cell Line/Model | Observed Mechanism/Effect | Reference |
|---|---|---|---|
| Anti-tumor (Apoptosis Induction) | Human leukemia cells (HL-60) | Dependent on caspases, activates MAPK pathway, release of cytochrome c. | nih.govspandidos-publications.comsemanticscholar.orgmdpi.comijsit.com |
| Anti-inflammatory | Murine models | Inhibits inflammatory responses. | d-nb.info |
| Antioxidant | In vitro models | Demonstrates antioxidant activity. | d-nb.info |
Development of Advanced Delivery Systems for Enhanced Bioavailability in Animal Models
A significant hurdle for the clinical application of many flavonoids, including potentially this compound, is their limited bioavailability due to factors like poor water solubility and rapid metabolism. informaticsjournals.co.infrontiersin.org While acetylation can improve lipophilicity, further enhancements in delivery are crucial for translating preclinical findings. scispace.com
The development of advanced drug delivery systems is a key area of future research. nih.govmdpi.com These systems aim to protect the compound from degradation, improve its solubility, and ensure it reaches the target tissues in sufficient concentrations. mdpi.com
Examples of Advanced Delivery Systems:
Polymeric Nanoparticles: These are biodegradable and biocompatible carriers that can encapsulate this compound, improving its stability and controlling its release. nih.govejmanager.com Polymers like polylactic acid (PLA) and polylactic-co-glycolic acid (PLGA) are commonly used for this purpose. mdpi.comejmanager.com Studies on astragalin-loaded nanoparticles have already shown promise in animal models for liver fibrosis, suggesting that nanomedicine can significantly raise its bioavailability. biomedpharmajournal.org
Liposomes: These are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. Liposomes can enhance the solubility and bioavailability of flavonoids and can be modified for targeted delivery. mdpi.commdpi.com
Future studies should focus on formulating this compound into these and other novel delivery systems and evaluating their pharmacokinetic profiles in animal models. wiley.com Such research is essential to determine the most effective way to administer the compound to achieve therapeutic concentrations in vivo. biomedpharmajournal.orgpublisherspanel.com
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Mechanistic Studies
To fully understand how this compound exerts its biological effects, a deeper dive into its molecular mechanisms is necessary. The integration of "omics" technologies offers a powerful, systems-biology approach to achieve this. frontiersin.orgfrontiersin.orgteknoscienze.com
Genomics and Transcriptomics: These technologies can identify the genes and gene expression networks that are modulated by this compound. For example, RNA-Seq analysis could reveal which cellular pathways are activated or inhibited upon treatment, providing clues to its mechanism of action in cancer cells or inflamed tissues. nih.gov
Proteomics: This involves the large-scale study of proteins. Proteomic analysis can identify the specific protein targets that this compound binds to or whose expression or activity it alters. This is crucial for validating its mechanism and identifying potential biomarkers of its activity. frontiersin.org
Metabolomics: This is the study of small molecules, or metabolites, within cells, tissues, or organisms. Metabolomic profiling can reveal how this compound affects cellular metabolism, which is often dysregulated in diseases like cancer. acs.org
By combining these omics approaches, researchers can build a comprehensive picture of the cellular response to this compound, moving beyond a single target to a network-level understanding of its effects. frontiersin.orgnih.gov This will be invaluable for identifying its precise mechanisms of action and for discovering new therapeutic applications. nih.gov
Collaborative Research Initiatives and Data Sharing Platforms in Flavonoid Research
The field of flavonoid and natural product research can be accelerated through increased collaboration and data sharing. elifesciences.org The complexity of these compounds and their mechanisms requires a multidisciplinary approach.
Collaborative Research Initiatives: Establishing collaborative projects between chemists, biologists, pharmacologists, and clinicians can foster innovation. tum.de Such initiatives can pool resources and expertise to tackle complex research questions, from synthesis and mechanistic studies to preclinical and eventually clinical trials. Funding bodies can play a role by encouraging and supporting these large-scale collaborative grants.
Data Sharing Platforms: Open-access databases are becoming increasingly important for scientific progress. frontiersin.org For flavonoid research, platforms that consolidate chemical structures, biological activity data, spectral information, and omics data can be transformative. elifesciences.orgoup.com
Existing Platforms: Resources like the COCONUT (COlleCtion of Open Natural prodUcTs) database, the LOTUS initiative, and the Global Natural Products Social Molecular Networking (GNPS) are steps in the right direction, providing centralized repositories for natural product data. elifesciences.orgoup.comucsd.edu
Future Needs: There is a need for more specialized databases focusing on flavonoids and their derivatives, with curated data on their synthesis, biological activities, and mechanisms. These platforms should adhere to FAIR principles (Findable, Accessible, Interoperable, and Reusable) to maximize their utility for the research community. oup.com Sharing both positive and negative results is crucial to avoid unnecessary duplication of effort and to build more robust models of flavonoid bioactivity.
Challenges and Perspectives in Translating Preclinical Findings for Further Research
Despite promising preclinical data for many flavonoids, their translation into clinical use is fraught with challenges. informaticsjournals.co.inmdpi.com Addressing these hurdles is essential for the future development of this compound as a therapeutic agent.
Key Challenges:
Bioavailability and Metabolism: As mentioned, low oral bioavailability and complex metabolic pathways are major obstacles for flavonoids. informaticsjournals.co.infrontiersin.org Even with advanced delivery systems, understanding the metabolic fate of this compound and identifying its active metabolites in humans is a critical research area. informaticsjournals.co.in
From Preclinical to Clinical: There is often a disconnect between the high doses used in preclinical in vitro and in vivo studies and the achievable, safe doses in humans. frontiersin.org Bridging this gap requires carefully designed studies that establish a clear therapeutic window and identify relevant pharmacodynamic biomarkers. informaticsjournals.co.in
Target Identification and Specificity: While omics technologies can help, precisely defining the molecular targets of flavonoids can be difficult due to their potential to interact with multiple cellular pathways. frontiersin.org A lack of clear understanding of the specific interactions can hinder targeted drug development. frontiersin.org
Future Perspectives: The future of this compound research lies in a multi-pronged approach. Continued structural optimization could lead to analogs with improved potency and pharmacokinetic profiles. nih.gov Rigorous preclinical studies using advanced delivery systems in relevant animal models are necessary to build a strong case for clinical investigation. nih.govmdpi.com Furthermore, focusing on its potential use in combination therapies, where it could synergize with existing drugs to enhance efficacy or reduce side effects, may be a promising strategy. nih.govmdpi.com Ultimately, a concerted effort from researchers across various disciplines will be required to overcome the existing challenges and unlock the full therapeutic potential of this compound.
Q & A
Q. How can researchers synthesize and characterize Astragalin Heptaacetate?
Methodological Answer: this compound is synthesized via acetylation of astragalin (kaempferol-3-O-β-D-glucoside) using acetic anhydride in the presence of a catalyst (e.g., pyridine). Key steps include:
Q. What analytical techniques ensure purity and stability of this compound in experimental settings?
Methodological Answer:
- Purity Assessment :
- Stability Testing :
- Accelerated Degradation Studies : Expose samples to heat (40–60°C), light, and humidity; monitor degradation via LC-MS .
- pH Stability : Test solubility and stability in buffers (pH 3–9) relevant to biological assays .
Advanced Research Questions
Q. How does acetylation modify the bioactivity of this compound compared to its parent compound?
Methodological Answer: Comparative studies require:
- In Vitro Bioassays :
- Anti-inflammatory Activity : Measure inhibition of TNF-α, IL-6, and IL-1β in LPS-stimulated macrophages using ELISA .
- Cytotoxicity Screening : MTT assay on cancer vs. normal cells (e.g., HCT116 colon cancer vs. NCM460 normal colon cells) .
- Pharmacokinetic Profiling :
- Solubility and Permeability : Use Caco-2 cell monolayers or PAMPA assays to assess intestinal absorption .
- Metabolic Stability : Incubate with liver microsomes; quantify metabolites via LC-MS/MS .
Key Finding : Acetylation may enhance lipid solubility and membrane permeability but reduce direct antioxidant activity due to blocked hydroxyl groups .
Q. What experimental designs are optimal for studying this compound’s mechanism in inflammatory diseases?
Methodological Answer:
- In Vivo Models :
- Collagen-Induced Arthritis (CIA) : Administer this compound (25–75 mg/kg) post-immunization; monitor joint swelling, synovial vascularity via ultrasound, and cytokine levels (TNF-α, IL-6) .
- DSS-Induced Colitis : Measure colon length, histopathology, and NF-κB pathway inhibition via Western blot (e.g., p-IκBα, p-p65) .
- Mechanistic Studies :
- Western Blotting : Quantify phosphorylation of MAPKs (p38, JNK) and AP-1/c-Jun activation in TNF-α-stimulated synoviocytes .
- Molecular Docking : Use MOE or AutoDock to predict binding affinity with targets like CCL28 (e.g., binding energy: -5.40 kcal/mol vs. naproxen’s -4.87 kcal/mol) .
Q. How can researchers resolve contradictions in dose-dependent effects of this compound?
Methodological Answer:
- Dose-Response Analysis :
- Contextual Factors :
- Cell Line Variability : Test across multiple lines (e.g., HCT116, LoVo, SW480) to identify tissue-specific responses .
- Species Differences : Compare murine vs. human primary cells for translational relevance .
Key Methodological Recommendations
- Reproducibility : Document synthesis protocols and analytical parameters (e.g., HPLC gradients, NMR acquisition times) in supplementary materials .
- Ethical Reporting : Disclose animal welfare protocols (e.g., ARRIVE guidelines) and statistical power calculations .
- Data Transparency : Share raw spectral data and dose-response curves via repositories like Zenodo or Figshare .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
